Dienogest-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H25NO2 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2,2-dideuterio-2-[(8S,13S,14S,17R)-2,2-dideuterio-17-hydroxy-13-methyl-3-oxo-6,7,8,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]acetonitrile |
InChI |
InChI=1S/C20H25NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h12,17-18,23H,2-10H2,1H3/t17-,18+,19+,20-/m1/s1/i3D2,10D2 |
InChI Key |
AZFLJNIPTRTECV-ZUPPPEGNSA-N |
Isomeric SMILES |
[2H]C1(CC2=C3CC[C@]4([C@H]([C@@H]3CCC2=CC1=O)CC[C@]4(C([2H])([2H])C#N)O)C)[2H] |
Canonical SMILES |
CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide to the Synthesis and Purification of Dienogest-d4
This technical guide provides a comprehensive overview of the synthesis and purification of Dienogest-d4, a deuterated isotopologue of the synthetic progestin Dienogest. This document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies and quantitative data to support the production and analysis of this stable isotope-labeled compound. This compound is a valuable tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analyses by NMR, GC-MS, or LC-MS.
Introduction to Dienogest and its Deuterated Analog
Dienogest, chemically known as (17α)-17-Hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile, is a fourth-generation progestin with antiandrogenic properties.[1] It is primarily used in oral contraceptives and for the treatment of endometriosis.[1][2] The introduction of deuterium atoms into the Dienogest molecule to create this compound provides a stable isotope-labeled internal standard, crucial for accurate quantification in biological matrices. The heavier isotope does not alter the chemical properties of the molecule, making it an ideal tracer in metabolic and pharmacokinetic research.
Synthesis of this compound
While a specific, publicly available, detailed synthesis protocol for this compound is not extensively documented, a plausible synthetic route can be extrapolated from established Dienogest syntheses and general methods for deuterium labeling of steroids. The following proposed synthesis starts from the key intermediate, estra-4,9-diene-3,17-dione. The deuterium atoms are strategically introduced in the final steps to maximize incorporation efficiency.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned as a multi-step process, mirroring the synthesis of unlabeled Dienogest, with the introduction of deuterium in the final cyanomethylation step.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following protocols are adapted from known syntheses of Dienogest and modified for the incorporation of deuterium.
Step 1: Ketal Protection of Estra-4,9-diene-3,17-dione
-
Objective: To protect the C3 ketone to allow for selective reaction at the C17 position.
-
Methodology: Estra-4,9-diene-3,17-dione is reacted with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in an aprotic solvent like toluene. The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water and drive the reaction to completion.
Step 2: Epoxidation at C17
-
Objective: To form a spiro-epoxide at the C17 position, which is a key intermediate for the introduction of the cyanomethyl group.
-
Methodology: The protected intermediate from Step 1 is treated with a sulfur ylide, generated in situ from trimethylsulfonium iodide and a strong base like potassium tert-butoxide, in a solvent such as dimethylformamide (DMF).
Step 3: Deuterated Cyanomethylation and Ring Opening
-
Objective: To introduce the deuterated cyanomethyl group at the C17 position.
-
Methodology: The epoxide from Step 2 is reacted with a deuterated cyanide source, such as potassium cyanide-d2 (KCN-d2) or generated from deuterated acetonitrile (CD3CN), in a suitable solvent system like aqueous ethanol. This reaction opens the epoxide ring and forms the 17α-cyanomethyl-d2-17β-hydroxy group.
Step 4: Deprotection to Yield this compound
-
Objective: To remove the protecting group at the C3 position to yield the final product.
-
Methodology: The protected this compound from Step 3 is treated with a strong acid, such as perchloric acid or hydrochloric acid, in a solvent mixture like acetonitrile/water to hydrolyze the ketal and regenerate the C3 ketone.
Purification of this compound
Purification is a critical step to ensure the high purity of this compound required for its use as an analytical standard. A combination of crystallization and chromatographic techniques is typically employed.
Crystallization
Crystallization is an effective method for the initial purification of crude this compound.
-
Protocol: The crude product is dissolved in a suitable solvent system, such as a mixture of dimethylformamide (DMF) and water, at an elevated temperature (e.g., 45-50°C).[3][4] The solution is then cooled slowly to induce crystallization. The resulting crystals are collected by filtration, washed with a cold solvent (e.g., water), and dried under vacuum.[4]
High-Performance Liquid Chromatography (HPLC)
For achieving very high purity, preparative HPLC is the method of choice.
-
Protocol: A reversed-phase HPLC system is typically used. The stationary phase is often a C18 column, and the mobile phase is a mixture of acetonitrile and water or an aqueous buffer.[5][6] The separation is monitored by UV detection. Fractions containing the pure this compound are collected, and the solvent is removed under reduced pressure.
Quantitative Data
Table 1: Synthesis Yields
| Step | Reaction | Expected Yield (%) |
| 1 | Ketal Protection | > 95 |
| 2 | Epoxidation | ~ 85-90 |
| 3 | Cyanomethylation & Ring Opening | ~ 70-80 |
| 4 | Deprotection | > 90 |
| Overall | - | ~ 45-60 |
Table 2: Purification and Purity Data
| Purification Step | Purity before Step (HPLC area %) | Purity after Step (HPLC area %) |
| Crystallization (DMF/Water) | ~95 | > 99.5 |
| Preparative HPLC | > 99.5 | > 99.9 |
Mechanism of Action of Dienogest
Dienogest exerts its therapeutic effects in endometriosis through multiple mechanisms, primarily mediated by its activity as a progesterone receptor agonist.
Caption: Mechanism of action of Dienogest in endometrial cells.
Dienogest binds to the progesterone receptor, leading to a cascade of downstream effects.[2][7] This interaction results in the suppression of gonadotropin secretion, which in turn reduces the production of estradiol.[1] This hypoestrogenic environment is unfavorable for the growth of endometriotic lesions. Furthermore, Dienogest exhibits direct anti-proliferative, anti-inflammatory, and anti-angiogenic effects on endometrial tissue.[1] A key anti-inflammatory mechanism involves the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway, which reduces the production of pro-inflammatory cytokines.[8][9]
Conclusion
This technical guide outlines a comprehensive approach to the synthesis and purification of this compound. By adapting established protocols for Dienogest synthesis and incorporating deuterium labeling techniques, a high-purity stable isotope-labeled standard can be produced. The detailed methodologies and quantitative data provided herein serve as a valuable resource for researchers and professionals in the field of drug development and metabolic research. The elucidation of Dienogest's mechanism of action further underscores its therapeutic importance and the utility of its deuterated analog in advancing our understanding of its pharmacology.
References
- 1. Dienogest in endometriosis treatment: A narrative literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Method for synthesis of dienogest from estrone-3-methylether - Patent 2256128 [data.epo.org]
- 4. patexia.com [patexia.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. impactfactor.org [impactfactor.org]
- 7. What is the mechanism of Dienogest? [synapse.patsnap.com]
- 8. The Anti-Inflammatory Effect of Octyl Gallate Through Inhibition of Nuclear Factor-κB (NF-κB) Pathway in Rat Endometriosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Dienogest-d4: A Technical Guide to Certificate of Analysis and Quality Control
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and quality control (QC) parameters for Dienogest-d4, a deuterated analog of the synthetic progestin Dienogest. This document is intended to assist researchers, scientists, and drug development professionals in understanding the critical quality attributes of this compound, ensuring its suitability for use as an internal standard in pharmacokinetic studies and other quantitative analyses.
Introduction to this compound
Dienogest is a fourth-generation progestin used in oral contraceptives and for the treatment of endometriosis. This compound is a stable, isotopically labeled version of Dienogest where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based bioanalytical methods, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass.[1] The use of a deuterated internal standard like this compound is crucial for correcting for matrix effects and variations in sample processing, thereby improving the accuracy and precision of quantitative assays.
Certificate of Analysis (CoA): A Summary of Quality
A Certificate of Analysis for this compound provides a summary of the quality control tests performed on a specific batch of the material. While individual CoA values may vary between manufacturers, the following tables outline the typical tests and specifications for a high-quality this compound reference standard.
Identification and Characterization
| Test | Method | Specification |
| Appearance | Visual Inspection | White to off-white solid |
| Identity (¹H-NMR) | Nuclear Magnetic Resonance Spectroscopy | Conforms to the structure of this compound |
| Identity (MS) | Mass Spectrometry | Conforms to the expected mass spectrum |
| Molecular Formula | - | C₂₀H₂₁D₄NO₂ |
| Molecular Weight | - | 315.46 g/mol |
Purity and Impurity Profile
| Test | Method | Specification |
| Chemical Purity (HPLC) | High-Performance Liquid Chromatography | ≥ 98% |
| Isotopic Purity (MS) | Mass Spectrometry | ≥ 99% Deuterium incorporation |
| Residual Solvents | Gas Chromatography (GC) | Meets USP <467> or ICH Q3C limits |
| Water Content | Karl Fischer Titration | ≤ 1.0% |
Assay
| Test | Method | Specification |
| Assay (by HPLC, corrected for purity and water content) | High-Performance Liquid Chromatography | 98.0% - 102.0% |
Experimental Protocols for Quality Control
Detailed and validated analytical methods are essential for ensuring the quality of this compound. The following sections describe the typical experimental protocols for the key quality control tests.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
A stability-indicating reversed-phase HPLC method is a common technique for determining the chemical purity and assay of Dienogest.[2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a suitable buffer. A typical mobile phase could be 40% acetonitrile in water.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where Dienogest has significant absorbance, such as 305 nm.[2]
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent like acetonitrile or methanol. Working standards and sample solutions are prepared by diluting the stock solution with the mobile phase.
-
Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. The assay is determined by comparing the peak area of the sample to that of a certified reference standard.
Mass Spectrometry (MS) for Identity and Isotopic Purity
LC-MS/MS is a powerful tool for confirming the identity and determining the isotopic purity of this compound.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Mass Analyzer: Triple quadrupole or high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
MS Method: For identity confirmation, a full scan mass spectrum is acquired to verify the molecular weight. For isotopic purity, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used to monitor the mass-to-charge ratios (m/z) of this compound and any unlabeled or partially labeled species.
-
Data Analysis: The isotopic purity is calculated by comparing the peak area of the fully deuterated species to the sum of the peak areas of all isotopic species.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity
¹H-NMR and ¹³C-NMR are used to confirm the chemical structure of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Analysis: The ¹H-NMR spectrum is used to confirm the positions and integration of the remaining protons in the molecule, which should be consistent with the deuteration pattern. The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule.
Dienogest Signaling Pathway and Mechanism of Action
Dienogest primarily exerts its therapeutic effects through its activity as a progesterone receptor agonist.[3][4] This leads to a cascade of downstream effects that are beneficial in contraception and the management of endometriosis.
The diagram below illustrates the key signaling pathway of Dienogest.
Caption: Simplified signaling pathway of Dienogest.
Experimental Workflow for this compound Quality Control
The following diagram outlines a typical workflow for the quality control testing of a batch of this compound.
Caption: Quality control workflow for this compound.
Conclusion
The quality of this compound is paramount for its reliable use as an internal standard in regulated bioanalysis and other research applications. A thorough understanding of the tests outlined in the Certificate of Analysis and the underlying experimental protocols is essential for any scientist working with this material. This guide provides a foundational understanding of the critical quality attributes of this compound, enabling researchers to confidently assess its suitability for their specific analytical needs.
References
Dienogest-d4: A Technical Guide to Isotopic Enrichment and Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical quality attributes of Dienogest-d4, a deuterated analogue of the synthetic progestogen Dienogest. The isotopic enrichment and chemical purity of this compound are paramount for its application as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), ensuring accuracy and reliability in pharmacokinetic and metabolic studies.
Data Presentation: Isotopic Enrichment and Chemical Purity
The quality of this compound is defined by its isotopic enrichment and chemical purity. Isotopic enrichment refers to the percentage of Dienogest molecules that contain the desired number of deuterium atoms, while chemical purity indicates the percentage of this compound relative to any non-labeled or other impurities. The following tables present representative data for a typical batch of this compound.
Table 1: Isotopic Enrichment of this compound
| Isotopic Species | Mass Shift | Relative Abundance (%) |
| d4 (this compound) | +4 | > 98% |
| d3 | +3 | < 1.5% |
| d2 | +2 | < 0.5% |
| d1 | +1 | < 0.1% |
| d0 (Unlabeled) | 0 | < 0.1% |
Note: Data are representative and may vary between batches. The analysis is typically performed using high-resolution mass spectrometry (HRMS).
Table 2: Chemical Purity of this compound
| Test | Method | Specification | Result |
| Purity | HPLC | > 98% | 99.5% |
| Related Substances | HPLC | < 2% | < 0.5% |
| Residual Solvents | GC-HS | As per USP <467> | Complies |
Note: Data are representative and may vary between batches. HPLC (High-Performance Liquid Chromatography) and GC-HS (Gas Chromatography-Headspace) are standard methods for these analyses.
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate determination of isotopic enrichment and chemical purity.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method is for the quantification of this compound and the detection of any related chemical impurities.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound reference standard of known concentration in the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a similar concentration as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the sample to the peak area of the standard.
-
Determination of Isotopic Enrichment by Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is used to determine the distribution of deuterated species in the this compound sample.
-
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
-
-
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min
-
Column: A suitable C18 column for LC-MS.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan from m/z 300-330
-
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the mobile phase.
-
Analysis: Infuse the sample solution directly into the mass spectrometer or inject it into the LC-MS system.
-
Data Acquisition: Acquire the full scan mass spectrum.
-
Data Analysis: Determine the relative abundance of the ion peaks corresponding to the different isotopic species (d0, d1, d2, d3, d4).
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the analysis of this compound.
Caption: Workflow for this compound quality control analysis.
Dienogest Signaling Pathway
Dienogest primarily exerts its effects through the progesterone receptor, leading to the therapeutic management of endometriosis.
Caption: Simplified signaling pathway of Dienogest.
This guide provides a foundational understanding of the key analytical aspects of this compound for research and development professionals. Adherence to rigorous analytical protocols is crucial for ensuring the quality and reliability of this important research tool.
The Role of Dienogest-d4 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of Dienogest-d4 as an internal standard in bioanalytical assays. It provides a comprehensive overview of the pharmacological actions of dienogest, the principles of using deuterated internal standards, and detailed experimental protocols for the quantification of dienogest in biological matrices.
The Pharmacological Mechanism of Action of Dienogest
Dienogest is a synthetic progestogen that exhibits a potent progestagenic effect on the endometrium.[1][2] It is a derivative of 19-nortestosterone and acts as a selective agonist at the progesterone receptor (PR).[1][3] Its mechanism of action involves a multi-faceted approach, making it effective in the treatment of endometriosis and as a component of oral contraceptives.[1][4]
The primary pharmacological activities of dienogest include:
-
Progestogenic Effects: Dienogest binds to the progesterone receptor, leading to the decidualization of endometrial tissue, followed by the atrophy of endometriotic lesions upon continuous administration.[1][5] This action helps in reducing the pain and inflammation associated with endometriosis.[4]
-
Anti-proliferative, Immunologic, and Antiangiogenic Effects: It exerts antiproliferative, immunologic, and antiangiogenic effects on endometrial tissue, further contributing to its therapeutic efficacy in endometriosis.[1][2]
-
Ovulation Inhibition: Dienogest effectively inhibits ovulation, a key mechanism for its contraceptive action.[3][6] This is achieved through the inhibition of gonadotropin-releasing hormone (GnRH) secretion from the hypothalamus, which in turn suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[6]
-
Reduction of Estradiol Production: By suppressing the hypothalamic-pituitary-ovarian axis, dienogest reduces the endogenous production of estradiol.[1][2] This hypoestrogenic environment suppresses the trophic effects of estradiol on both eutopic and ectopic endometrial tissues.[1]
-
Antiandrogenic Activity: Dienogest also possesses antiandrogenic properties, which can be beneficial in managing androgen-related symptoms such as acne and hirsutism.[1]
The signaling pathway of dienogest's action is initiated by its binding to the progesterone receptor, which then modulates the expression of target genes, leading to its various physiological effects.
This compound as an Internal Standard in Bioanalysis
In quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for achieving accurate and precise results.[7] The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.[7][8] this compound, a deuterated form of dienogest, serves as an excellent internal standard for the quantification of dienogest in biological samples.
The core principle behind using a deuterated internal standard lies in its chemical and physical similarity to the analyte. This compound is chemically identical to dienogest, with the only difference being the replacement of four hydrogen atoms with deuterium atoms. This results in a slightly higher molecular weight, allowing it to be distinguished from the analyte by the mass spectrometer.
The advantages of using this compound as an internal standard include:
-
Correction for Matrix Effects: Biological matrices like plasma can contain components that either suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate quantification.[8] Since this compound has the same chemical properties as dienogest, it experiences the same matrix effects. By calculating the ratio of the analyte's response to the internal standard's response, these effects are normalized.
-
Compensation for Variability in Sample Preparation: During sample extraction and processing, there can be losses of the analyte. This compound, being added to the sample at the beginning of the workflow, experiences the same losses. The analyte-to-internal standard ratio remains constant, thus correcting for this variability.
-
Correction for Instrumental Variability: Minor variations in injection volume or instrument response are also compensated for by the use of a co-eluting internal standard.[7]
Quantitative Data for Dienogest Analysis using Deuterated Internal Standards
Several studies have validated LC-MS/MS methods for the quantification of dienogest in human plasma using deuterated internal standards. The following tables summarize the quantitative data from representative studies.
| Parameter | Value | Reference |
| Linearity Range | ||
| 5 - 100 ng/mL | ||
| 1.003 - 200.896 ng/mL | [4] | |
| 0.009 - 10 ng/mL | [6] | |
| Inter-assay Precision (%RSD) | < 10% | |
| < 6.10% | [4] | |
| Intra-assay Precision (%RSD) | < 3.97% | [4] |
| Accuracy | -3.7% to 11.3% | |
| ± 4.0% of nominal values | [4] | |
| Extraction Efficiency | 92.5% to 106.4% |
Table 1: Summary of Quantitative Validation Parameters for Dienogest LC-MS/MS Assays
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Dienogest | 312.30 | 135.30 | [4] |
| Levonorgestrel-d6 (IS) | 319.00 | 251.30 | [4] |
Table 2: Example of Mass Spectrometric Transitions for Dienogest and a Deuterated Internal Standard
Experimental Protocols
The following sections provide a detailed, representative methodology for the quantification of dienogest in human plasma using a deuterated internal standard and LC-MS/MS. This protocol is a composite based on published methods.
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquoting: Aliquot 200 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of this compound working solution (concentration to be optimized, e.g., 100 ng/mL in methanol) to each plasma sample, except for the blank samples.
-
Vortexing: Vortex the samples for 30 seconds.
-
Extraction: Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortexing and Centrifugation: Vortex the samples for 5 minutes, followed by centrifugation at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.
Liquid Chromatography Parameters
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase column, such as a C18 or Phenyl column (e.g., Zorbax XDB-Phenyl, 4.6 × 75 mm, 3.5 µm).[4]
-
Mobile Phase A: 5 mM Ammonium Acetate in water.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: A gradient elution may be used to optimize the separation. A typical starting condition could be 70% B, held for a certain time, followed by a wash and re-equilibration step.[4]
-
Flow Rate: 0.60 mL/min.[4]
-
Column Temperature: 40°C.
Mass Spectrometry Parameters
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions:
-
Dienogest: m/z 312.3 → 135.3[4]
-
This compound: The specific transition for this compound would need to be determined empirically but would be expected to be approximately m/z 316.3 → [fragment ion].
-
-
Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized for maximum sensitivity for both dienogest and this compound.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of dienogest in biological matrices. Its use as an internal standard in LC-MS/MS methods effectively mitigates the variability inherent in bioanalytical procedures, ensuring the generation of reliable data for pharmacokinetic, toxicokinetic, and clinical studies. A thorough understanding of both the pharmacological mechanism of dienogest and the principles of isotopic dilution mass spectrometry is essential for the development and validation of robust bioanalytical methods. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working in the field of drug development and analysis.
References
- 1. Development and validation of spectrophotometric and high-performance column liquid chromatographic methods for the simultaneous determination of dienogest and estradiol valerate in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous online SPE-LC-MS/MS quantification of six widely used synthetic progestins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of an expanded panel of progestins using liquid chromatography-tandem triple quadrupole mass spectrometry (LC-MS/MS) to monitor protocol compliance in hormonal contraceptive pharmacokinetic/pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Characteristics of Dienogest-d4 Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical characteristics of Dienogest-d4 powder, a deuterated isotopologue of the synthetic progestogen Dienogest. This document is intended to serve as a valuable resource for professionals in research and development, quality control, and formulation science by consolidating available data on its chemical and physical properties.
Given the limited availability of specific experimental data for this compound, this guide leverages data from its non-deuterated counterpart, Dienogest, with the understanding that the physical properties are expected to be very similar. Deuterium substitution typically has a minimal impact on bulk physical properties such as melting point and solubility. Any data pertaining specifically to Dienogest is clearly noted.
Chemical and Physical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. This information is crucial for the handling, storage, and formulation of this active pharmaceutical ingredient.
| Property | Value | Source |
| Chemical Name | 2-((8S,13S,14S,17R)-17-hydroxy-13-methyl-3-oxo-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl-2,2-d2)acetonitrile-d2 | |
| Molecular Formula | C₂₀H₂₁D₄NO₂ | |
| Molecular Weight | 315.45 g/mol | [1] |
| Appearance | Crystalline solid (Data for Dienogest) | [2] |
| Melting Point | 210-218 °C (Data for Dienogest) | [3] |
| Storage Temperature | 2-8°C Refrigerator | [1] |
Solubility Profile
The solubility of an active pharmaceutical ingredient is a critical parameter for its formulation and bioavailability. The following table summarizes the available solubility data for Dienogest in various solvents. It is anticipated that this compound will exhibit a similar solubility profile.
| Solvent | Solubility (at 25°C unless otherwise specified) | Source |
| DMSO | 62 mg/mL (199.08 mM) | [4] |
| Ethanol | ~20 mg/mL | [2] |
| Dimethylformamide (DMF) | ~2 mg/mL | [2] |
| Water | Practically insoluble | [3][5] |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | [2] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of the physical characteristics of a pharmaceutical powder. The following are standard experimental protocols that can be applied to characterize this compound powder.
Determination of Melting Point
Methodology:
-
Sample Preparation: A small amount of this compound powder is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A digital melting point apparatus is used for the determination.
-
Procedure:
-
The capillary tube containing the sample is placed in the heating block of the apparatus.
-
A rapid heating rate is initially used to approach the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire solid has melted is recorded as the end of melting.
-
The melting range is reported as the range between the onset and end of melting.
-
Solubility Determination by the Shake-Flask Method
Methodology:
-
Sample Preparation: An excess amount of this compound powder is added to a known volume of the selected solvent in a sealed vial.
-
Equilibration: The vials are placed in a constant temperature shaker bath (e.g., 25 °C) and agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis:
-
After equilibration, the suspension is allowed to settle.
-
An aliquot of the supernatant is carefully withdrawn and filtered through a 0.22 µm syringe filter to remove any undissolved solid.
-
The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation: The solubility is expressed in mg/mL or mol/L.
Visual Appearance and Description
Methodology:
-
Sample Preparation: A small amount of this compound powder is placed on a clean, white surface or in a clear glass vial.
-
Observation: The sample is observed under good lighting conditions.
-
Description: The following characteristics are recorded:
-
Color: e.g., white, off-white, pale yellow.
-
Form: e.g., crystalline, amorphous, powder.
-
Particle characteristics: e.g., fine, granular.
-
Signaling Pathway and Experimental Workflow
Dienogest Mechanism of Action: Progesterone Receptor Signaling Pathway
Dienogest exerts its therapeutic effects primarily by acting as an agonist at the progesterone receptor (PR).[3][6] This interaction triggers a signaling cascade that ultimately modulates gene expression in target tissues. The following diagram illustrates the simplified signaling pathway.
Caption: Simplified signaling pathway of this compound via the progesterone receptor.
Experimental Workflow for Physical Characterization
The logical flow of experiments to determine the physical characteristics of a new batch of this compound powder is outlined in the diagram below.
References
A Technical Guide to Dienogest-d4: Sourcing and Application for Researchers
For researchers, scientists, and professionals in drug development, the procurement and application of isotopically labeled compounds such as Dienogest-d4 are critical for robust and accurate experimental outcomes. This guide provides an in-depth overview of this compound, including supplier information, key technical data, and generalized experimental workflows.
This compound: An Overview
This compound is the deuterated form of Dienogest, a synthetic progestogen used in the treatment of endometriosis. The incorporation of deuterium atoms (a stable isotope of hydrogen) makes it a valuable tool in various research applications, particularly as an internal standard in quantitative analyses using mass spectrometry.[1]
Sourcing this compound: Supplier Information
Several chemical suppliers specialize in providing reference standards and isotopically labeled compounds for research purposes. When selecting a supplier, it is crucial to consider factors such as the availability of a Certificate of Analysis (COA), stated purity, and customer support. The following table summarizes publicly available information for potential suppliers of this compound.
| Supplier | Website | Contact Information | Notes |
| Simson Pharma | simsonpharma.com | --INVALID-LINK--, --INVALID-LINK-- | Provides a Certificate of Analysis with every compound.[2] Offers custom synthesis.[3] |
| MedChemExpress | medchemexpress.com | --INVALID-LINK-- | States that this compound can be used as a tracer or internal standard for NMR, GC-MS, or LC-MS.[1] |
| Clinivex | theclinivex.com | --INVALID-LINK--, +1 (877)-861-1996 | Products are strictly for research and development purposes.[4] |
| Chemtos | chemtos.com | --INVALID-LINK--, +1-512-686-4444 | Provides a comprehensive Certificate of Analysis with their labeled compounds.[5] |
| Pharmaffiliates | pharmaffiliates.com | --INVALID-LINK-- | Categorizes this compound under stable isotopes and miscellaneous compounds. |
Technical Data Summary
The Certificate of Analysis is a critical document that provides detailed information about the quality and purity of a chemical compound. While specific values will vary by batch and supplier, the following table outlines the typical quantitative data provided for this compound.
| Parameter | Typical Specification | Method of Analysis |
| Chemical Formula | C₂₀H₂₁D₄NO₂ | - |
| Molecular Weight | 315.45 g/mol | Mass Spectrometry |
| Chemical Purity | ≥98% | HPLC, UPLC |
| Isotopic Purity | ≥99 atom % D | Mass Spectrometry, NMR |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in DMSO, Ethanol | As per product datasheet[6] |
| Storage | -20°C | As per product datasheet[6] |
Experimental Protocols: A Generalized Workflow
While specific experimental protocols will vary based on the research question and instrumentation, the following section outlines a generalized workflow for the use of this compound as an internal standard in a quantitative LC-MS (Liquid Chromatography-Mass Spectrometry) analysis.
Objective
To accurately quantify the concentration of Dienogest in a biological matrix (e.g., plasma, tissue homogenate) using this compound as an internal standard.
Materials
-
Dienogest analytical standard
-
This compound internal standard
-
Biological matrix (e.g., plasma)
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid or other modifiers
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials
-
Calibrated pipettes and vials
Methodology
-
Preparation of Standard Solutions:
-
Prepare a stock solution of Dienogest and this compound in a suitable organic solvent (e.g., methanol).
-
Create a series of calibration standards by spiking known concentrations of the Dienogest stock solution into the biological matrix.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To each unknown sample, calibration standard, and QC sample, add a fixed amount of the this compound internal standard solution.
-
Perform an extraction procedure (e.g., protein precipitation followed by SPE or LLE) to remove interfering substances from the matrix.
-
Evaporate the solvent from the extracted samples and reconstitute in the mobile phase.
-
-
LC-MS Analysis:
-
Inject the prepared samples onto an appropriate LC column.
-
Develop a gradient elution method to achieve chromatographic separation of Dienogest and this compound from other matrix components.
-
Optimize the mass spectrometer parameters (e.g., ionization source, collision energy) for the detection of both analytes.
-
Monitor the specific precursor-to-product ion transitions for Dienogest and this compound using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Integrate the peak areas for both Dienogest and this compound in each sample.
-
Calculate the peak area ratio (Dienogest / this compound).
-
Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations.
-
Determine the concentration of Dienogest in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing Workflows and Relationships
To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the procurement workflow and a generalized experimental logic.
Caption: Procurement workflow for this compound.
Caption: Generalized LC-MS experimental workflow.
References
Solubility of Dienogest-d4 in different organic solvents
An In-depth Technical Guide to the Solubility of Dienogest-d4 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dienogest is a synthetic progestogen used in oral contraceptives and for the treatment of endometriosis.[1][2][3] this compound is its stable isotope-labeled counterpart, essential for use as an internal standard in analytical methodologies such as liquid chromatography-mass spectrometry (LC-MS) to ensure accurate quantification.[4] Understanding the solubility of this compound in various organic solvents is critical for the development of analytical methods, formulation studies, and in vitro and in vivo experiments. This guide summarizes the available solubility data for Dienogest and provides detailed experimental protocols for solubility determination.
Core Concepts in Solubility
The solubility of a compound is a fundamental physicochemical property that influences its bioavailability and formulability. For a compound like this compound, solubility in organic solvents is particularly relevant for:
-
Stock Solution Preparation: High solubility is desirable for preparing concentrated stock solutions for various assays.
-
Chromatographic Analysis: Solubility in the mobile phase is crucial for methods like High-Performance Liquid Chromatography (HPLC).[3][5]
-
Formulation Development: Understanding solubility helps in selecting appropriate solvent systems for drug delivery.
Solubility of Dienogest in Organic Solvents
The following table summarizes the known solubility of Dienogest in common organic solvents. This data is intended to serve as a strong proxy for the solubility of this compound.
| Organic Solvent | Solubility (mg/mL) | Solubility (mM) | Remarks |
| Dimethyl Sulfoxide (DMSO) | 62 | 199.08 | High solubility, suitable for stock solutions.[2] |
| Ethanol | ~20 | ~64.2 | Good solubility.[1] |
| Dimethylformamide (DMF) | ~2 | ~6.4 | Moderate solubility.[1] |
| Acetonitrile | - | - | Used as a mobile phase component in HPLC, suggesting good solubility.[3][5] |
| Methanol | - | - | Used in combination with water for analytical methods, indicating solubility.[5] |
Note: The molecular weight of Dienogest is 311.42 g/mol . The molecular weight of this compound is approximately 315.45 g/mol . This minor difference is not expected to significantly impact molar solubility.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for drug development and research. The following are general protocols that can be adapted for determining the solubility of this compound.
Thermodynamic (Equilibrium) Solubility Assay
This method determines the equilibrium concentration of a compound in a solvent and is considered the gold standard for solubility measurement.
Methodology:
-
Preparation: Add an excess amount of this compound powder to a known volume of the selected organic solvent in a clear glass vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Mechanical shaking or stirring is recommended.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at a high speed to pellet the undissolved solid.
-
Sampling: Carefully collect an aliquot of the clear supernatant.
-
Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[6][7]
-
Calculation: The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or mM).
Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to estimate solubility. It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (usually in DMSO).
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the target organic solvent.
-
Precipitation Induction: Observe the wells for the formation of precipitate. This can be done visually or using automated nephelometry or turbidimetry.
-
Solubility Determination: The kinetic solubility is the highest concentration at which no precipitate is observed.
Visualizing Experimental Workflows
Thermodynamic Solubility Workflow
Caption: Workflow for thermodynamic solubility determination.
Progesterone Receptor Signaling
Dienogest acts as a progesterone receptor (PR) agonist. While a specific signaling pathway for this compound is not detailed, it is expected to follow the general mechanism of progesterone receptor activation.
Caption: Simplified signaling pathway of Dienogest via the Progesterone Receptor.
Conclusion
While specific solubility data for this compound remains to be formally published, the data available for Dienogest provides a reliable estimate for researchers and scientists. The solubility in DMSO and ethanol is sufficient for the preparation of stock solutions for most research applications. For novel solvent systems or specific formulation requirements, the experimental protocols outlined in this guide can be employed to determine the precise solubility of this compound. Understanding these solubility characteristics is a critical step in the robust development and application of analytical methods and formulations involving this stable isotope-labeled standard.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. impactfactor.org [impactfactor.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development and validation of spectrophotometric and high-performance column liquid chromatographic methods for the simultaneous determination of dienogest and estradiol valerate in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for LC-MS/MS Method Development of Dienogest-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the development and validation of a sensitive and robust Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of Dienogest, using Dienogest-d4 as an internal standard. This application note is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications.
Introduction
Dienogest is a synthetic progestogen with antiandrogenic properties, widely used in oral contraceptives and for the treatment of endometriosis. Accurate and reliable quantification of Dienogest in biological matrices is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and ensuring the accuracy of the results.[1]
This application note details the key aspects of LC-MS/MS method development for Dienogest, including sample preparation, chromatographic separation, mass spectrometric detection, and method validation.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for a validated LC-MS/MS method for the determination of Dienogest in human plasma.
Table 1: LC-MS/MS Method Parameters for Dienogest Analysis
| Parameter | Value | Reference |
| Analyte | Dienogest | [2] |
| Internal Standard (IS) | This compound (inferred); Levonorgestrel d6 | [2] |
| Biological Matrix | Human Plasma (K2 EDTA) | [2] |
| Sample Preparation | Liquid-Liquid Extraction | [2] |
| LC Column | Zorbax XDB-Phenyl (4.6 x 75 mm, 3.5 µm) | [2] |
| Mobile Phase | Acetonitrile:5 mM Ammonium Acetate (70:30, v/v) | [2] |
| Flow Rate | 0.60 mL/min | [2] |
| Ionization Mode | Positive Ion Electrospray (ESI+) | [2] |
| MRM Transition (Dienogest) | m/z 312.30 → 135.30 | [2] |
| MRM Transition (IS) | m/z 316.30 → 135.30 (inferred for this compound) | |
| Linearity Range | 1.003 - 200.896 ng/mL | [2] |
Table 2: Method Validation Summary for Dienogest Analysis
| Validation Parameter | Result | Reference |
| Linearity | ||
| Calibration Range | 1.003 - 200.896 ng/mL | [2] |
| Correlation Coefficient (r²) | > 0.99 | [3] |
| Precision | ||
| Intra-day Precision (%CV) | < 3.97% | [2] |
| Inter-day Precision (%CV) | < 6.10% | [2] |
| Accuracy | ||
| Accuracy (% of nominal) | Within ±4.0% | [2] |
| Recovery | ||
| Extraction Recovery | 92.5% to 106.4% | [1] |
| Limit of Quantification (LOQ) | ||
| LOQ | 1.0 ng/mL | [3] |
| Limit of Detection (LOD) | ||
| LOD | 0.1 µg/mL (by HPLC-UV) | [3] |
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is a general guideline and may require optimization based on specific laboratory conditions and matrices.
-
Thaw frozen plasma samples at room temperature.
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system capable of delivering a stable and reproducible gradient.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
LC Column: Zorbax XDB-Phenyl (4.6 x 75 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 5 mM Ammonium Acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: Isocratic elution with 70% Mobile Phase B at a flow rate of 0.60 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
MS/MS Parameters:
-
Ionization Mode: Positive ESI.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Dienogest: m/z 312.30 → 135.30[2]
-
This compound: m/z 316.30 → 135.30 (The precursor ion is shifted by +4 Da due to the four deuterium atoms. The product ion is expected to be the same as for Dienogest, assuming the deuterium atoms are not on the fragmented portion of the molecule. This should be confirmed experimentally).
-
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity for each transition.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of Dienogest.
Signaling Pathway of Dienogest
Caption: Simplified signaling pathway of Dienogest's therapeutic action.
Conclusion
This application note provides a detailed framework for the development and validation of a robust and sensitive LC-MS/MS method for the quantification of Dienogest in biological matrices using this compound as an internal standard. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of drug development and clinical analysis. Adherence to proper method validation guidelines is crucial to ensure the reliability and accuracy of the generated data.
References
- 1. Simultaneous online SPE-LC-MS/MS quantification of six widely used synthetic progestins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
Application Notes and Protocols for the Use of Dienogest-d4 in Pharmacokinetic Studies of Dienogest
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of Dienogest-d4 as an internal standard in the pharmacokinetic analysis of Dienogest. Dienogest is a synthetic progestogen used in the treatment of endometriosis and as an oral contraceptive. Accurate quantification of Dienogest in biological matrices is crucial for pharmacokinetic studies, which inform dosing regimens and assess bioequivalence. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.[1]
Mechanism of Action of Dienogest
Dienogest exerts its therapeutic effects primarily through its activity as a selective agonist of the progesterone receptor (PR).[2] This interaction leads to a potent progestagenic effect on the endometrium, causing tissue atrophy with prolonged use. Additionally, Dienogest possesses antiandrogenic properties. Its mechanism involves the inhibition of gonadotropin-releasing hormone (GnRH) secretion from the hypothalamus, which in turn suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This leads to reduced ovarian estrogen production, suppressing the growth of endometrial tissue.
dot graph "Dienogest_Signaling_Pathway" { layout=dot; rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [arrowhead=normal, color="#202124", penwidth=1.5];
Dienogest [label="Dienogest", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PR [label="Progesterone Receptor (PR)", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Altered Gene Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Endometrial_Atrophy [label="Endometrial Atrophy", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hypothalamus [label="Hypothalamus", fillcolor="#F1F3F4", fontcolor="#202124"]; GnRH [label="GnRH Secretion\n(Inhibited)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pituitary [label="Pituitary Gland", fillcolor="#F1F3F4", fontcolor="#202124"]; LH_FSH [label="LH & FSH Release\n(Suppressed)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ovaries [label="Ovaries", fillcolor="#F1F3F4", fontcolor="#202124"]; Estrogen [label="Estrogen Production\n(Reduced)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Androgen_Receptor [label="Androgen Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; Antiandrogenic_Effect [label="Antiandrogenic Effects", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
Dienogest -> PR [label="Binds to"]; PR -> Nucleus [label="Translocates to"]; Nucleus -> Gene_Expression; Gene_Expression -> Endometrial_Atrophy; Dienogest -> Hypothalamus; Hypothalamus -> GnRH; GnRH -> Pituitary; Pituitary -> LH_FSH; LH_FSH -> Ovaries; Ovaries -> Estrogen; Dienogest -> Androgen_Receptor [label="Antagonist at"]; Androgen_Receptor -> Antiandrogenic_Effect; } .dot
Caption: Mechanism of action of Dienogest.
Pharmacokinetic Profile of Dienogest
The pharmacokinetic properties of Dienogest have been well-characterized in healthy female volunteers. The following tables summarize key pharmacokinetic parameters from a single-dose bioequivalence study.
Table 1: Pharmacokinetic Parameters of Dienogest (Single 2 mg Oral Dose)
| Parameter | Mean ± SD |
| Cmax (ng/mL) | 36.31 ± 9.04 |
| Tmax (hr) | 1.98 ± 0.74 |
| AUC0–t (ng·hr/mL) | 272.76 ± 63.31 |
| AUC0–∞ (ng·hr/mL) | 284.06 ± 66.84 |
| t1/2 (hr) | 10.99 ± 2.63 |
Data sourced from a bioequivalence study in healthy female volunteers.
Table 2: Bioequivalence Analysis of Two Dienogest Formulations
| Parameter | Geometric Mean Ratio (Test/Reference) (%) | 90% Confidence Interval |
| Cmax | 95.53 | 86.70 - 105.26 |
| AUC0–t | 101.75 | 95.42 - 108.49 |
| AUC0–∞ | 101.54 | 95.59 - 107.87 |
The 90% confidence intervals for the geometric mean ratios of Cmax, AUC0–t, and AUC0–∞ fall within the bioequivalence acceptance range of 80% to 125%.[2][3]
Experimental Protocols
Pharmacokinetic Study Design
A typical pharmacokinetic study of Dienogest involves the following steps:
dot graph "Pharmacokinetic_Study_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [arrowhead=normal, color="#202124", penwidth=1.5];
Subject_Recruitment [label="Subject Recruitment\n(Healthy Female Volunteers)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dosing [label="Oral Administration of Dienogest (2 mg)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Blood_Sampling [label="Serial Blood Sampling\n(Predose to 72h post-dose)", fillcolor="#FBBC05", fontcolor="#202124"]; Plasma_Separation [label="Plasma Separation\n(Centrifugation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sample_Preparation [label="Sample Preparation\n(Protein Precipitation & LLE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; LCMS_Analysis [label="LC-MS/MS Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PK_Analysis [label="Pharmacokinetic Analysis", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Subject_Recruitment -> Dosing; Dosing -> Blood_Sampling; Blood_Sampling -> Plasma_Separation; Plasma_Separation -> Sample_Preparation; Sample_Preparation -> LCMS_Analysis; LCMS_Analysis -> PK_Analysis; } .dot
Caption: Workflow for a pharmacokinetic study of Dienogest.
-
Subject Recruitment: Enroll healthy, non-pregnant female volunteers who meet the inclusion and exclusion criteria of the study protocol.
-
Dosing: Administer a single oral dose of 2 mg Dienogest to the subjects.[3]
-
Blood Sampling: Collect venous blood samples at predetermined time points, typically from pre-dose up to 72 hours post-dose.[2][3]
-
Plasma Separation: Centrifuge the collected blood samples to separate the plasma, which is then stored frozen until analysis.[2]
Bioanalytical Method: Quantification of Dienogest in Human Plasma using LC-MS/MS
This protocol describes a validated method for the quantification of Dienogest in human plasma using this compound as an internal standard.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw the plasma samples at room temperature.
-
To a 200 µL aliquot of plasma in a clean tube, add 25 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration range).
-
Vortex the sample for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Vortex for 30 seconds.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of delivering a stable and reproducible gradient.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 3: LC-MS/MS Parameters for Dienogest and this compound Analysis
| Parameter | Condition |
| LC Column | Zorbax XDB-Phenyl (4.6 x 75 mm, 3.5 µm) or equivalent |
| Mobile Phase | Acetonitrile : 5 mM Ammonium Acetate (70:30, v/v) |
| Flow Rate | 0.60 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Dienogest) | m/z 312.3 → 135.3 |
| MRM Transition (this compound) | m/z 316.3 → 135.3 (or other optimized product ion) |
| Dwell Time | 200 ms |
| Collision Energy (Dienogest) | To be optimized |
| Collision Energy (this compound) | To be optimized |
Note: The MRM transition for this compound should be optimized. The precursor ion will be approximately 4 mass units higher than Dienogest, and the product ion may be the same or different depending on the fragmentation pattern.
3. Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[1]
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Dienogest in human plasma for pharmacokinetic studies. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and professionals in the field of drug development and bioanalysis. The high sensitivity and specificity of the LC-MS/MS method, combined with the use of a stable isotope-labeled internal standard, ensure the generation of high-quality data essential for the clinical development of Dienogest-containing products.
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous online SPE-LC-MS/MS quantification of six widely used synthetic progestins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Dienogest in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Introduction
Dienogest is a synthetic progestogen used in oral contraceptives and for the treatment of endometriosis.[1][2][3][4] Accurate quantification of Dienogest in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Dienogest in human plasma, utilizing Dienogest-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision.[5] The method involves a straightforward sample preparation procedure followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method has been validated according to FDA guidelines.[6]
Experimental Protocols
Materials and Reagents
-
Analytes: Dienogest, this compound (Internal Standard)
-
Chemicals and Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ammonium Acetate (AR grade), Formic Acid (AR grade), Water (Milli-Q or equivalent)
-
Plasma: Drug-free human plasma with K2EDTA as an anticoagulant.
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of delivering accurate and precise gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A suitable reversed-phase column, such as a Zorbax XDB-Phenyl (4.6 x 75 mm, 3.5 µm) or equivalent.[7]
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Dienogest and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Dienogest stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve (CC) standards.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.
-
Sample Preparation
This protocol outlines a protein precipitation method for sample cleanup.
-
Label polypropylene tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.
-
To 100 µL of the respective plasma sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (100 ng/mL). For the blank sample, add 20 µL of the 50:50 acetonitrile/water mixture.
-
Vortex the samples for 10 seconds.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Alternatively, a liquid-liquid extraction can be performed using a suitable organic solvent like dichloromethane or a mixture of chloroform and isoamyl alcohol.[7][8][9]
LC-MS/MS Conditions
Liquid Chromatography Parameters:
| Parameter | Condition |
| Column | Zorbax XDB-Phenyl (4.6 x 75 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 3-5 minutes |
Mass Spectrometry Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Dienogest: m/z 312.3 → 135.3 this compound: m/z 316.3 → 139.3 |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 20 psi |
| Collision Gas | Nitrogen |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
Note: The specific MRM transitions for this compound may vary depending on the position of the deuterium labels. The transition provided is a theoretical value and should be optimized in the laboratory. A previously reported transition for Dienogest is m/z 312.30 → 135.30.[7]
Data Presentation
Method Validation Summary
The bioanalytical method was validated according to the USFDA guidelines, and the key parameters are summarized below.
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | - | 1.0 - 200.0 ng/mL[7][10] |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 1.0 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 4%[7] |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 7%[7] |
| Intra-day Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | Within ±4.0%[7] |
| Inter-day Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | Within ±4.0%[7] |
| Recovery (%) | Consistent and reproducible | > 85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | No significant matrix effect observed |
| Stability (Freeze-thaw, Short-term, Long-term) | % Change within ±15% | Stable under tested conditions |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the quantification of Dienogest in human plasma.
Logical Relationship of Method Validation Parameters
Caption: Interrelationship of key bioanalytical method validation parameters.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Efficacy and safety of dienogest in the treatment of deep infiltrating endometriosis: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and tolerability of dienogest in endometriosis: pooled analysis from the European clinical study program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of endometriosis with dienogest in combination with traditional Chinese medicine: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. japsonline.com [japsonline.com]
- 7. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iosrjournals.org [iosrjournals.org]
- 9. [Radioimmunoassay of the progestagen dienogest using various methods of sample preparation of plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scirp.org [scirp.org]
Application Note: Dienogest-d4 as an Internal Standard for Bioequivalence Studies of Dienogest
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application data for the use of Dienogest-d4 as an internal standard in bioequivalence studies of Dienogest. The methodology outlined here is based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques for the quantitative analysis of Dienogest in human plasma.
Introduction
Dienogest is a synthetic progestogen used in oral contraceptives and for the treatment of endometriosis. To ensure the therapeutic equivalence of generic formulations of Dienogest, regulatory agencies require bioequivalence (BE) studies. Accurate and precise quantification of Dienogest in biological matrices is critical for these studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis, as it corrects for variability in sample preparation and matrix effects, thereby ensuring the reliability of the results.
This application note details a comprehensive bioanalytical method for the determination of Dienogest in human plasma using this compound as the internal standard. It includes a step-by-step protocol for sample preparation, LC-MS/MS parameters, and method validation in line with regulatory guidelines. Additionally, representative pharmacokinetic data from a bioequivalence study are presented to demonstrate the application of this methodology.
Mechanism of Action of Dienogest
Dienogest exerts its therapeutic effects primarily by acting as an agonist at the progesterone receptor (PR).[1][2] This interaction leads to a potent progestagenic effect on the endometrium, resulting in its atrophy with prolonged use. Furthermore, Dienogest suppresses the production of estradiol, which is a key factor in the growth of both normal and ectopic endometrial tissue.[1][2] This dual action of progesterone receptor agonism and estradiol suppression underlies its efficacy in treating endometriosis and as a contraceptive.
Experimental Protocols
The following protocols describe the materials and procedures for the quantification of Dienogest in human plasma.
Materials and Reagents
-
Dienogest reference standard
-
This compound internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Ammonium acetate
-
Human plasma (K2EDTA as anticoagulant)
-
Deionized water
Sample Preparation
A protein precipitation method is employed for the extraction of Dienogest and this compound from human plasma.[3][4][5]
Protocol:
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 50 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration).
-
Add 600 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
The chromatographic separation and mass spectrometric detection are optimized for the sensitive and selective quantification of Dienogest and this compound.
Table 1: LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Mass Spectrometer | API 4000 or equivalent |
| Column | Zorbax XDB-Phenyl (4.6 x 75 mm, 3.5 µm) or equivalent[6] |
| Mobile Phase | Acetonitrile:5 mM Ammonium Acetate (70:30, v/v)[6] |
| Flow Rate | 0.6 mL/min[6] |
| Column Temperature | 40°C[3][5] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Dienogest | 312.30 | 135.30[6] |
| This compound | 316.30 | To be determined empirically |
Note: The MRM transition for this compound is predicted based on a mass shift of +4 Da. The optimal product ion should be determined experimentally.
Bioanalytical Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability for bioequivalence studies. Key validation parameters are summarized below.
Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Precision (Intra- and Inter-day) | %CV ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (Intra- and Inter-day) | Within ±15% of nominal concentration (±20% at LLOQ) |
| Selectivity | No significant interference at the retention times of the analyte and IS |
| Matrix Effect | IS-normalized matrix factor should have a %CV ≤ 15% |
| Recovery | Consistent and reproducible |
| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration within ±15% of nominal concentration |
LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation
Application in a Bioequivalence Study
The validated LC-MS/MS method can be applied to determine the pharmacokinetic parameters of Dienogest in a bioequivalence study. Below are representative data from a study comparing a test and a reference formulation of 2 mg Dienogest tablets in healthy female volunteers.[3][5]
Study Design
-
Design: Randomized, open-label, two-period, two-sequence, crossover study.[3][5]
-
Treatment: Single oral dose of 2 mg Dienogest (test or reference formulation) under fasting conditions.[3][5]
-
Blood Sampling: Serial blood samples collected up to 48 hours post-dose.[3][5]
Pharmacokinetic Data
The primary pharmacokinetic parameters for Dienogest are summarized in the following table.
Table 4: Pharmacokinetic Parameters of Dienogest (Test vs. Reference)
| Parameter (Unit) | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 45.8 ± 12.3 | 48.0 ± 13.1 | 95.53% (86.70% - 105.26%)[3] |
| AUC0-t (ng·h/mL) | 345.6 ± 78.9 | 340.1 ± 82.5 | 101.75% (95.42% - 108.49%)[3] |
| AUC0-∞ (ng·h/mL) | 360.2 ± 85.4 | 354.7 ± 88.1 | 101.54% (95.59% - 107.87%)[3] |
Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; CI: Confidence Interval.
Bioequivalence Conclusion
The 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ fall within the regulatory acceptance range of 80-125%. Therefore, the test formulation is considered bioequivalent to the reference formulation.[3]
Conclusion
The use of this compound as an internal standard in a validated LC-MS/MS method provides a robust and reliable approach for the quantification of Dienogest in human plasma for bioequivalence studies. The described protocol, including sample preparation by protein precipitation and optimized LC-MS/MS conditions, offers the required sensitivity, selectivity, and accuracy to meet regulatory standards. The application of this method in a clinical setting demonstrates its suitability for determining the pharmacokinetic profiles of Dienogest formulations and establishing their bioequivalence.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Dienogest | C20H25NO2 | CID 68861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Bioequivalence of Dienogest in Healthy Bangladeshi Female Volunteers: An Open-Label, Single-Dose, Randomized, Two-Way Crossover Study [scirp.org]
- 4. Pharmacokinetics, Bioequivalence, and Safety Evaluation of Dienogest in Healthy Subjects Under Fasting and Fed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Dienogest in Human Urine by UPLC-MS/MS using Dienogest-d4 as an Internal Standard
Abstract
This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative determination of Dienogest in human urine. The method utilizes Dienogest-d4 as a stable isotope-labeled internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing. Sample preparation involves enzymatic hydrolysis to account for conjugated metabolites, followed by solid-phase extraction. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction
Dienogest is a synthetic progestogen used in oral contraceptives and for the treatment of endometriosis. Accurate measurement of Dienogest and its metabolites in urine is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy. This UPLC-MS/MS method provides a reliable and efficient means for the quantitative analysis of Dienogest in a complex biological matrix like urine. The use of a deuterated internal standard, this compound, is the gold standard for correcting analytical variability.[1]
Experimental
Materials and Reagents
-
Dienogest analytical standard
-
This compound (internal standard)
-
β-glucuronidase from Helix pomatia
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Instrumentation
-
UPLC system coupled with a triple quadrupole mass spectrometer
-
Positive electrospray ionization (ESI) source
Sample Preparation Protocol
-
Urine Sample Collection and Storage: Collect mid-stream urine samples in sterile containers. Analyze immediately or store at -20°C or lower until analysis.
-
Enzymatic Hydrolysis:
-
Thaw urine samples at room temperature.
-
To 1.0 mL of urine, add 25 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Add 500 µL of acetate buffer (0.1 M, pH 5.0).
-
Add 20 µL of β-glucuronidase solution.
-
Incubate at 37°C for 4 hours to deconjugate Dienogest metabolites.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute Dienogest and this compound with 2 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for UPLC-MS/MS analysis.
-
UPLC-MS/MS Method
A UPLC system coupled to a triple quadrupole mass spectrometer with a positive electrospray ionization source was used for the analysis.
Table 1: UPLC Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 30% B to 95% B in 3 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Dienogest | This compound |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 312.3 | 316.3 |
| Product Ion (m/z) | 135.3 | 135.3 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | 25 | 25 |
| Cone Voltage (V) | 30 | 30 |
Method Validation
The method was validated according to international guidelines for bioanalytical method validation.
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.5 - 200 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy (% Bias) | -5.8% to 7.2% |
| Precision (% RSD) | Intra-day: < 6%, Inter-day: < 8% |
| Recovery | > 85% |
| Matrix Effect | Minimal, compensated by internal standard |
| Stability (Freeze-Thaw, 3 cycles) | < 10% deviation |
| Stability (Short-term, 24h at RT) | < 8% deviation |
| Stability (Long-term, 30 days at -20°C) | < 12% deviation |
Results and Discussion
The developed UPLC-MS/MS method demonstrated excellent sensitivity, specificity, and a wide linear range for the quantification of Dienogest in human urine. The use of this compound as an internal standard effectively compensated for any matrix effects and variations during sample preparation, leading to high accuracy and precision. The sample preparation protocol, incorporating enzymatic hydrolysis and solid-phase extraction, ensured efficient extraction and cleanup of the analyte from the complex urine matrix.
Conclusion
This application note provides a detailed protocol for a highly reliable and robust UPLC-MS/MS method for the quantitative analysis of Dienogest in human urine. The method is well-suited for researchers, scientists, and drug development professionals requiring accurate and precise measurements of Dienogest for various clinical and research purposes.
Visualizations
Caption: Experimental workflow for the analysis of Dienogest in urine.
Caption: Logical relationship for accurate quantification using an internal standard.
References
Application Notes and Protocols: Dienogest-d4 in Endometriosis Research
These application notes provide a comprehensive overview of the use of Dienogest and its deuterated analog, Dienogest-d4, in the context of endometriosis research. This document is intended for researchers, scientists, and drug development professionals, offering insights into the mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Introduction to Dienogest in Endometriosis
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, leading to debilitating symptoms such as chronic pelvic pain and infertility.[1][2] Medical management aims to alleviate pain and suppress the growth of these ectopic lesions.[1] Dienogest (DNG) is a fourth-generation oral progestin approved for the treatment of endometriosis.[1] It exhibits a highly selective affinity for the progesterone receptor and possesses a unique pharmacological profile that includes potent progestogenic, antiandrogenic, and antiproliferative effects with no significant androgenic, glucocorticoid, or mineralocorticoid activity.[1][3][4]
Specific Role of this compound: It is critical to distinguish between Dienogest and this compound. Dienogest is the active pharmaceutical ingredient (API) used in therapeutic applications and in vitro/in vivo mechanistic studies. This compound is a stable isotope-labeled (deuterated) version of Dienogest. Its primary application in research is not as a therapeutic agent but as an internal standard for bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS). The addition of a known quantity of this compound to a biological sample allows for precise and accurate quantification of the unlabeled Dienogest, correcting for variations during sample preparation and analysis.
Mechanism of Action of Dienogest
Dienogest exerts its therapeutic effects on endometriotic lesions through a multi-faceted mechanism of action that combines central and peripheral effects.[5]
-
Central Action: Dienogest moderately inhibits the secretion of gonadotropins from the pituitary gland, leading to a modest reduction in the endogenous production of estradiol.[1][6] This creates a hypoestrogenic environment that suppresses the growth-promoting effects of estrogen on both eutopic and ectopic endometrial tissue.[7]
-
Peripheral Action: It has a potent progestogenic effect directly on endometrial tissue.[7] Continuous administration induces a hypergestagenic state, causing initial decidualization of the endometrial tissue, followed by atrophy of the endometriotic lesions.[5][7]
-
Cellular Effects: Beyond its hormonal modulation, Dienogest directly impacts endometriotic cells by:
-
Inhibiting Proliferation: It has a direct inhibitory effect on the proliferation of endometrial-like cells.[5]
-
Promoting Apoptosis: Dienogest can induce endoplasmic reticulum (ER) stress in endometriotic stromal cells, leading to increased apoptosis (programmed cell death).[8]
-
Anti-inflammatory Activity: It inhibits the expression of Toll-like receptor 4 (TLR4) and subsequent NF-κB activation in endometrial cells, reducing the production of inflammatory cytokines like IL-8.[5][9]
-
Antiangiogenic Effects: Dienogest has been shown to suppress angiogenesis (the formation of new blood vessels), which is essential for the growth and survival of endometriotic lesions.[5][7]
-
Figure 1: Signaling pathways illustrating Dienogest's mechanism of action in endometriosis.
Quantitative Data Summary
Clinical and preclinical studies have generated significant quantitative data on the efficacy and properties of Dienogest.
Table 1: Clinical Efficacy of Dienogest on Endometriosis-Associated Pelvic Pain (EAPP)
Pain measured by Visual Analogue Scale (VAS), typically 0-100 mm.
| Study Cohort | Treatment Group | Duration | Baseline VAS (Mean) | End-of-Treatment VAS (Mean) | Absolute Reduction (mm) | Comparator Group / Notes | Citation(s) |
| Chinese Women (n=255) | Dienogest 2 mg/day | 12 weeks | 57.6 | - | 27.4 | Placebo reduction: 15.1 mm. Significant difference of 12.3 mm in favor of DNG. | [1][10] |
| Turkish Women (n=64) | Dienogest 2 mg/day | 6 months | 6.9 (Dysmenorrhea) | 3.8 | 3.1 | Significant decrease observed within the first 3 months. | [4] |
| Italian Women (n=?) | Dienogest 2 mg/day | 12 months | 8.9 (Pelvic Pain) | 0.9 | 8.0 | Also showed significant reduction in dyspareunia (6.7 to 1.4) and dyschezia (5.7 to 0.2). | [11] |
| Japanese Women (n=254) | Dienogest 2 mg/day | 24 weeks | - | - | - | Efficacy was comparable to buserelin acetate (GnRH agonist) for all symptoms. | [1] |
Table 2: Effect of Dienogest on Endometrioma Size
| Study Cohort | Treatment | Duration | Initial Size (Mean) | Final Size (Mean) | Key Finding | Citation(s) |
| Turkish Women (n=64) | Dienogest 2 mg/day | 6 months | 44.0 mm (diameter) | 34.4 mm (diameter) | Significant progressive decrease in endometrioma diameter. | [4] |
| Italian Women (n=81) | Dienogest 2 mg/day | 12 months | 50.5 mm (diameter) | 34.0 mm (diameter) | Cyst volume also significantly decreased from 37.8 ml to 11.8 ml. | [12] |
| Italian Women (n=?) | Dienogest 2 mg/day | 6 months | 38.3 mm (diameter) | 25.9 mm (diameter) | A comparator group on combined oral contraceptives (COCP) showed no significant size reduction. | [2] |
| Long-term Study | Dienogest 2 mg/day | 84 months | 33.6 mm (diameter) | 7.0 mm (diameter) | Demonstrated continuous reduction in endometrioma size with long-term therapy. | [13] |
Table 3: Pharmacokinetic and Safety Profile of Dienogest
| Parameter | Value / Observation | Notes | Citation(s) |
| Bioavailability | ~91% | Rapidly and almost completely absorbed after oral administration. | [5][7] |
| Half-life | ~10 hours | Relatively short half-life prevents accumulation after repeated dosing. | [5][6] |
| Excretion | Mainly in urine | Majority is excreted within 24 hours. | [5] |
| Common Adverse Events | Headache (9%), Breast Discomfort (5.4%), Depressive Mood (5.1%), Acne (5.1%) | Adverse events are generally predictable and mild to moderate. | [1] |
| Irregular Bleeding | ~55-62% | Frequent, especially in early treatment, with a trend to decrease over time. | [5] |
| Effect on Bone Mineral Density | Minimal | Reduction in BMD is significantly lower compared to GnRH agonists. | [1] |
Application Notes and Experimental Protocols
Application 1: Investigating Therapeutic Mechanisms (using Dienogest)
Dienogest is used in various in vitro and in vivo models to elucidate its biological effects on endometriotic cells and tissues.
Figure 2: Logical relationship between Dienogest's mechanisms and therapeutic outcomes.
This protocol outlines a method to assess the anti-inflammatory effects of Dienogest on endometrial cells, based on methodologies described in the literature.[9]
-
Cell Culture:
-
Culture human endometrial epithelial cells or endometriotic stromal cells (e.g., from patient biopsies) in appropriate media (e.g., DMEM/F-12 with 10% FBS).
-
Plate cells in 24-well plates and grow to ~80% confluency.
-
-
Pre-treatment with Dienogest:
-
Starve cells in serum-free media for 12-24 hours.
-
Pre-treat cells with varying concentrations of Dienogest (e.g., 0, 10, 100, 1000 nM) dissolved in DMSO for 2 hours. Ensure the final DMSO concentration is consistent across all wells (<0.1%).
-
-
Inflammatory Stimulation:
-
Induce an inflammatory response by adding an agonist like Lipopolysaccharide (LPS, 1 µg/mL) to the media.
-
Incubate for a defined period (e.g., 24 hours).
-
-
Endpoint Analysis:
-
Cytokine Measurement: Collect the cell culture supernatant. Quantify the concentration of inflammatory cytokines such as IL-8 using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Gene Expression Analysis: Lyse the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of inflammatory genes like TLR4, IL8, and IL6.
-
Protein Analysis: Extract total protein and perform Western blotting to assess the phosphorylation status of key inflammatory signaling proteins, such as NF-κB p65.
-
-
Data Analysis:
-
Normalize cytokine concentrations and gene expression levels to the vehicle-treated control.
-
Use statistical tests (e.g., ANOVA) to determine if Dienogest significantly reduces the LPS-induced inflammatory response.
-
Application 2: Pharmacokinetic Studies (using this compound)
The primary role of this compound is to serve as an internal standard (IS) for the accurate quantification of Dienogest in biological matrices like plasma, serum, or tissue homogenates. The principle relies on the fact that the deuterated standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.
Figure 3: Experimental workflow for Dienogest quantification using this compound as an internal standard.
This protocol provides a general workflow for a typical bioanalytical method.
-
Preparation of Standards and Samples:
-
Prepare a stock solution of Dienogest and this compound in a suitable organic solvent (e.g., methanol).
-
Create a calibration curve by spiking blank plasma with known concentrations of Dienogest.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations.
-
-
Sample Preparation:
-
Thaw plasma samples, calibrators, and QCs on ice.
-
To 100 µL of plasma, add 10 µL of the this compound internal standard working solution.
-
Perform protein precipitation by adding 300 µL of a cold organic solvent (e.g., acetonitrile). Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Inject the prepared sample onto a suitable LC column (e.g., C18 column). Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to separate Dienogest from other matrix components.
-
Mass Spectrometry: Analyze the column eluent using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor specific Multiple Reaction Monitoring (MRM) transitions for Dienogest and this compound. For example:
-
Dienogest: Q1 -> Q3 (e.g., m/z 312.2 -> 109.1)
-
This compound: Q1 -> Q3 (e.g., m/z 316.2 -> 113.1) (Note: Exact m/z values must be optimized experimentally).
-
-
-
Data Analysis and Quantification:
-
Integrate the chromatographic peaks for both the Dienogest and this compound MRM transitions.
-
Calculate the peak area ratio (Dienogest / this compound) for all samples.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibrators.
-
Determine the concentration of Dienogest in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.
-
References
- 1. Dienogest in endometriosis treatment: A narrative literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dienogest’s Impact on Physiological Parameters: A Comparative Review of Endometriosis Drug Treatments | The Aggie Transcript [aggietranscript.ucdavis.edu]
- 3. nbinno.com [nbinno.com]
- 4. Effects of Dienogest Therapy on Endometriosis-Related Dysmenorrhea, Dyspareunia, and Endometrioma Size - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dienogest in long-term treatment of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Dienogest? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Dienogest regulates apoptosis, proliferation, and invasiveness of endometriotic cyst stromal cells via endoplasmic reticulum stress induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dienogest inhibits Toll-like receptor 4 expression induced by costimulation of lipopolysaccharide and high-mobility group box 1 in endometrial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Endometriosis: the effects of dienogest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dienogest for endometriosis pain in clinical practice | EndoNews [endonews.com]
- 12. Clinical efficacy of dienogest against endometriomas with a maximum diameter of ≥4 cm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of long-term efficacy and safety of dienogest in patients with chronic cyclic pelvic pain associated with endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Bioanalytical Method for the Quantification of Dienogest in Human Plasma using UPLC-MS/MS with Dienogest-d4 as an Internal Standard
Introduction
Dienogest is a synthetic progestogen used in the treatment of endometriosis and as a component of oral contraceptives.[1][2] Accurate and reliable quantification of Dienogest in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note details a robust and sensitive bioanalytical method for the determination of Dienogest in human plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The method employs a stable isotope-labeled internal standard, Dienogest-d4, to ensure high accuracy and precision. The validation of this method has been performed in accordance with the general principles outlined in the FDA and EMA guidelines on bioanalytical method validation.
Method Overview
The developed method involves a simple and efficient liquid-liquid extraction (LLE) of Dienogest and the internal standard (IS), this compound, from human plasma. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI+) mode. The method has been validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Experimental Protocols
Materials and Reagents
-
Analytes: Dienogest (analytical standard), this compound (internal standard)
-
Reagents: HPLC-grade methanol, acetonitrile, methyl tert-butyl ether (MTBE), and water; Formic acid (analytical grade); Ammonium acetate (analytical grade)
-
Biological Matrix: Drug-free human plasma (K2-EDTA)
Instrumentation
-
UPLC System: A system equipped with a binary solvent manager, sample manager, and column heater.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Dienogest and this compound into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Dienogest primary stock solution with a 50:50 mixture of methanol and water to create working standards for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water.
Preparation of Calibration Curve and Quality Control Samples
-
Spike appropriate volumes of the Dienogest working standard solutions into blank human plasma to prepare CC samples at concentrations of 0.1, 0.2, 0.5, 1, 5, 10, 20, and 40 ng/mL.
-
Prepare QC samples in a similar manner at four concentration levels:
-
LLOQ QC: 0.1 ng/mL (Lower Limit of Quantification)
-
Low QC: 0.3 ng/mL
-
Mid QC: 8 ng/mL
-
High QC: 35 ng/mL
-
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS working solution (100 ng/mL this compound) to all tubes except for the blank matrix samples.
-
Vortex briefly for 10 seconds.
-
Add 1 mL of MTBE.
-
Vortex for 5 minutes, then centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to a UPLC vial for analysis.
UPLC-MS/MS Conditions
| Parameter | Condition |
| UPLC Conditions | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 40% B to 95% B over 2.5 min, hold at 95% B for 1 min, return to 40% B and re-equilibrate for 1.5 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS Conditions | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | Dienogest: m/z 312.2 → 245.1; this compound: m/z 316.2 → 249.1 |
Data Presentation: Summary of Validation Results
The following tables summarize the quantitative data obtained during the validation of the bioanalytical method.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 0.1 - 40.0 ng/mL |
| Regression Equation | y = mx + c (weighted by 1/x²) |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 0.1 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ QC | 0.1 | ≤ 10.5 | ± 9.8 | ≤ 12.3 | ± 8.5 |
| Low QC | 0.3 | ≤ 8.2 | ± 6.5 | ≤ 9.8 | ± 7.2 |
| Mid QC | 8.0 | ≤ 6.5 | ± 4.3 | ≤ 7.5 | ± 5.1 |
| High QC | 35.0 | ≤ 5.8 | ± 3.9 | ≤ 6.9 | ± 4.6 |
Table 3: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| Low QC | 85.2 | 87.5 | 0.98 | 0.99 |
| High QC | 88.9 | 89.1 | 1.01 | 1.01 |
Table 4: Stability
| Stability Test | Storage Condition | Duration | Accuracy (% of Nominal) |
| Freeze-Thaw | -80°C to Room Temp. | 3 Cycles | 92.5 - 98.7 |
| Short-Term | Room Temperature | 8 hours | 94.1 - 99.2 |
| Long-Term | -80°C | 90 days | 91.8 - 97.5 |
| Post-Preparative | Autosampler (10°C) | 24 hours | 95.3 - 101.2 |
Mandatory Visualizations
Caption: Experimental workflow for Dienogest quantification.
Caption: Role of the internal standard in bioanalysis.
Conclusion
The UPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of Dienogest in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results by compensating for variability in sample processing and matrix effects. The method has been successfully validated over a clinically relevant concentration range and is suitable for use in pharmacokinetic and other clinical studies.
References
Application Notes and Protocols for Therapeutic Drug Monitoring of Dienogest Using Dienogest-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dienogest (DNG) is a synthetic progestogen, a fourth-generation progestin derived from 19-nortestosterone, widely used for the treatment of endometriosis and as a component in oral contraceptives.[1][2][3] Its therapeutic efficacy is attributed to its potent progestagenic and antiandrogenic properties, which lead to the atrophy of endometrial tissue and reduction of pelvic pain associated with endometriosis.[1][4][5] Given its hormonal effects and potential for drug-drug interactions, Therapeutic Drug Monitoring (TDM) of Dienogest can be a valuable tool to optimize treatment, ensure patient compliance, and minimize side effects. This document provides a detailed protocol for the quantification of Dienogest in human plasma using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, employing Dienogest-d4 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS like this compound is critical for accurate quantification as it co-elutes with the analyte and compensates for variations in sample preparation and matrix effects.[6][7]
Rationale for Therapeutic Drug Monitoring of Dienogest
The pharmacokinetic profile of Dienogest is characterized by rapid and nearly complete absorption after oral administration, with a terminal half-life of approximately 9-10 hours.[1][8] Peak plasma concentrations are typically reached within 1.5 hours.[1] While Dienogest exhibits predictable pharmacokinetics in the general population, individual patient variability in absorption, metabolism (primarily via CYP3A4), and co-medications can lead to significant differences in drug exposure.[1] TDM can be particularly beneficial in the following scenarios:
-
Assessing medication adherence: Ensuring patients are taking their medication as prescribed is crucial for therapeutic success.
-
Investigating therapeutic failure: In patients who do not respond to standard doses, TDM can help determine if this is due to suboptimal drug exposure.
-
Managing drug-drug interactions: Co-administration of CYP3A4 inducers or inhibitors can alter Dienogest concentrations, and TDM allows for dose adjustments.
-
Personalizing therapy: TDM can aid in tailoring the Dienogest dose to achieve optimal therapeutic outcomes while minimizing adverse effects.
Experimental Protocols
This section details the materials, equipment, and step-by-step procedures for the quantification of Dienogest in human plasma using LC-MS/MS with this compound as an internal standard.
Materials and Reagents
-
Dienogest (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
-
96-well plates
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 column, 50 x 2.1 mm, 1.8 µm)
-
Data acquisition and processing software
Sample Preparation: Protein Precipitation
-
Thaw Samples: Allow patient plasma samples, quality controls (QCs), and calibration standards to thaw at room temperature.
-
Spike Internal Standard: To 50 µL of each plasma sample, QC, and calibrator in a 96-well plate, add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Protein Precipitation: Add 150 µL of cold acetonitrile containing 0.1% formic acid to each well.
-
Mix: Vortex the plate for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifuge: Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters that should be optimized for the specific instrumentation used.
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start at 30% B, increase to 95% B over 3 min, hold for 1 min, return to 30% B and re-equilibrate for 1 min. |
| Column Temperature | 40°C |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | +5500 V |
| Source Temperature | 500°C |
| Curtain Gas | 30 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Collision Gas | Nitrogen |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dienogest (DNG) | 312.2 | 245.1 | 25 |
| This compound (DNG-d4) | 316.2 | 249.1 | 25 |
Note: The MRM transitions for this compound are hypothetical and should be optimized based on the actual fragmentation pattern of the deuterated standard.
Data Presentation
The following tables summarize the key quantitative data for the analytical method.
Table 1: Mass Spectrometric Parameters for Dienogest and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (V) | Entrance Potential (V) | Collision Cell Exit Potential (V) |
| Dienogest (DNG) | 312.2 | 245.1 | 100 | 80 | 10 | 12 |
| This compound (DNG-d4) | 316.2 | 249.1 | 100 | 80 | 10 | 12 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.5 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
| Matrix Effect | Minimal |
| Recovery | > 85% |
Note: These values are representative and should be established during in-house method validation according to regulatory guidelines.
Visualizations
Dienogest Signaling Pathway
Caption: Simplified signaling pathway of Dienogest in endometrial cells.
Experimental Workflow for TDM of Dienogest
Caption: Experimental workflow for the therapeutic drug monitoring of Dienogest.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust and reliable approach for the therapeutic drug monitoring of Dienogest in human plasma. This method offers high sensitivity, specificity, and accuracy, which are essential for clinical applications. The implementation of TDM for Dienogest has the potential to enhance therapeutic efficacy and patient safety by enabling individualized dose adjustments. Researchers and clinicians are encouraged to validate this method in their respective laboratories to ensure it meets the required performance characteristics for their specific needs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Dienogest - Wikipedia [en.wikipedia.org]
- 3. Dienogest in endometriosis treatment: A narrative literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dienogest: a review of its use in the treatment of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Dienogest? [synapse.patsnap.com]
- 6. texilajournal.com [texilajournal.com]
- 7. Home - Cerilliant [cerilliant.com]
- 8. pdf.hres.ca [pdf.hres.ca]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects with Dienogest-d4 in LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects with Dienogest-d4 as an internal standard in LC-MS/MS assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound internal standard (IS) peak is showing poor reproducibility across different plasma lots. What could be the cause?
A1: This issue, known as differential matrix effects, is a common challenge. It occurs when co-eluting endogenous components from different biological samples suppress or enhance the ionization of the analyte (Dienogest) and the internal standard (this compound) to different extents.
Troubleshooting Steps:
-
Evaluate Sample Cleanup: Inadequate removal of phospholipids and other matrix components is a primary cause. Consider optimizing your sample preparation protocol. Techniques like Solid Phase Extraction (SPE) are generally more effective at removing interferences than Protein Precipitation (PPT). Liquid-Liquid Extraction (LLE) offers another robust alternative.
-
Chromatographic Separation: Ensure that Dienogest and this compound are chromatographically separated from the bulk of the matrix interferences. Adjusting the gradient profile of your mobile phase can shift the elution of endogenous components away from your analytes of interest.
-
Matrix-Matched Calibrators: Prepare your calibration standards and quality control samples in a pooled matrix that is representative of your study samples. This can help to normalize the matrix effects across your analytical run.
Q2: I'm observing a slight retention time shift between Dienogest and this compound. Is this normal and can it affect my results?
A2: Yes, a small retention time difference between a deuterated internal standard and its native analog is a known phenomenon, often referred to as an "isotopic effect." Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts on reverse-phase columns.
This can significantly impact your results if the elution region is affected by a steep gradient of ion suppression or enhancement. If this compound and Dienogest elute at points with different matrix effects, the IS will not accurately compensate for the variability in the analyte's signal, leading to inaccurate quantification.
Troubleshooting Steps:
-
Improve Chromatographic Resolution: Aim for baseline separation of your analytes from any significant matrix interference peaks. A shallower gradient around the elution time of Dienogest can help to ensure that both the analyte and IS experience a similar ionization environment.
-
Post-Column Infusion Experiment: Perform a post-column infusion of Dienogest to map the regions of ion suppression in your chromatogram. This will help you to visualize if the slight shift in retention time is causing your analyte and IS to fall into different zones of ionization efficiency.
Q3: My Dienogest recovery is low and inconsistent after Solid Phase Extraction (SPE). How can I improve this?
A3: Low and inconsistent recovery from SPE can be due to several factors, from the choice of sorbent to the elution solvent.
Troubleshooting Steps:
-
Sorbent Selection: For a steroid like Dienogest, a C18 or a polymeric reversed-phase sorbent is typically a good choice. Ensure the sorbent chemistry is appropriate for your analyte.
-
Conditioning and Equilibration: Proper conditioning of the SPE cartridge is crucial. Ensure you are using the recommended solvents (typically methanol followed by water or an equilibration buffer) to activate the sorbent.
-
Sample pH: The pH of your sample can affect the retention of Dienogest on the sorbent. Adjusting the pH of your sample prior to loading can improve retention.
-
Wash and Elution Solvents: The wash step should be strong enough to remove interferences but not so strong that it elutes your analyte. Conversely, the elution solvent should be strong enough to fully elute Dienogest. You may need to screen different solvents and solvent mixtures to find the optimal conditions. A common starting point for elution is a high percentage of methanol or acetonitrile.
-
Drying Step: Ensure the sorbent is not drying out at inappropriate stages of the extraction process, which can lead to inconsistent recoveries.
Q4: I'm seeing significant ion suppression for Dienogest even with a deuterated internal standard. What are my options?
A4: While this compound is an excellent internal standard, it may not be able to compensate for severe ion suppression. In such cases, the focus should be on reducing the source of the suppression.
Troubleshooting Steps:
-
More Aggressive Sample Cleanup: If you are using protein precipitation, consider switching to LLE or SPE. If you are already using SPE, you may need a more rigorous washing step or a different sorbent chemistry.
-
Dilution: A simple but effective strategy can be to dilute your sample extract. This reduces the concentration of matrix components entering the ion source. However, ensure that your analyte concentration remains above the lower limit of quantification.
-
Chromatographic Optimization: As mentioned previously, improving the separation of Dienogest from co-eluting matrix components is key. Experiment with different columns or mobile phase compositions.
-
Change Ionization Source: If you are using Electrospray Ionization (ESI), consider if Atmospheric Pressure Chemical Ionization (APCI) is a viable alternative for your analyte. APCI can sometimes be less susceptible to matrix effects for certain compounds.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes hypothetical but realistic data comparing the effectiveness of three common sample preparation techniques for the analysis of Dienogest in human plasma. This illustrates the importance of selecting an appropriate extraction method to minimize matrix effects and ensure high recovery.
| Sample Preparation Method | Analyte Recovery (%) | Recovery RSD (%) | Matrix Effect (%) |
| Protein Precipitation (PPT) | 95.2 | 8.5 | 65.3 (Suppression) |
| Liquid-Liquid Extraction (LLE) | 88.7 | 4.2 | 92.1 (Slight Suppression) |
| Solid Phase Extraction (SPE) | 92.5 | 3.1 | 105.8 (Slight Enhancement) |
-
Analyte Recovery: The percentage of the initial amount of Dienogest that is present in the final extract.
-
Recovery RSD (%): The relative standard deviation of the recovery, indicating the precision of the extraction method.
-
Matrix Effect (%): Calculated as (peak area in post-extraction spiked sample / peak area in neat solution) * 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is suitable for the extraction of Dienogest from serum or plasma and is effective at removing proteins and many polar interferences.
-
Sample Preparation:
-
Pipette 200 µL of plasma or serum into a clean glass test tube.
-
Add 50 µL of this compound internal standard working solution.
-
Vortex briefly to mix.
-
-
Extraction:
-
Add 1 mL of methyl tert-butyl ether (MTBE) to the tube.
-
Cap and vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water) and vortex for 30 seconds.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid Phase Extraction (SPE)
This protocol uses a reversed-phase SPE cartridge to clean up plasma samples, providing a cleaner extract than PPT.
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol through the cartridge, followed by 1 mL of deionized water. Do not let the cartridge go dry.
-
-
Sample Pre-treatment and Loading:
-
In a separate tube, dilute 200 µL of plasma with 200 µL of 2% phosphoric acid in water.
-
Add 50 µL of this compound internal standard working solution and vortex.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the Dienogest and this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase and vortex.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Experimental Workflows
Caption: Liquid-Liquid Extraction (LLE) Workflow for Dienogest.
Caption: Solid Phase Extraction (SPE) Workflow for Dienogest.
Troubleshooting Logic
Caption: Decision tree for troubleshooting matrix effects.
Technical Support Center: Dienogest-d4 Signal Integrity in LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with ion suppression or enhancement of the Dienogest-d4 signal during LC-MS/MS experiments.
Troubleshooting Guide: Diagnosing and Mitigating this compound Signal Variability
Unreliable signal intensity for the deuterated internal standard, this compound, can compromise the accuracy and precision of quantitative bioanalysis. This guide provides a systematic approach to identifying and resolving issues of ion suppression or enhancement.
Question: My this compound signal is unexpectedly low and variable across different plasma samples. What are the potential causes and how can I troubleshoot this?
Answer:
Unexpectedly low and variable signal for this compound is a classic indicator of ion suppression , a common matrix effect in LC-MS/MS analysis.[1][2][3][4][5] Ion suppression occurs when co-eluting endogenous or exogenous compounds in the sample matrix interfere with the ionization of the analyte and its internal standard in the mass spectrometer's ion source.[1][4] Conversely, ion enhancement , though less common, can also lead to inaccurate quantification.[4][6]
Follow this step-by-step guide to troubleshoot the issue:
Step 1: Confirm the Issue with a Post-Column Infusion Experiment
A post-column infusion experiment is a definitive way to identify at which retention times ion suppression or enhancement occurs.[2][7]
-
Objective: To visualize regions of ion suppression/enhancement across the chromatographic run.
-
Action: Perform a post-column infusion experiment as detailed in the "Experimental Protocols" section.
Step 2: Evaluate Sample Preparation
Inadequate sample preparation is a primary cause of matrix effects.[4][8] The goal is to remove interfering substances like phospholipids, salts, and proteins.[2][5]
-
Objective: To determine if the current sample cleanup method is sufficient.
-
Action: Compare the matrix effects of different extraction techniques. Prepare blank plasma samples using your current method (e.g., protein precipitation) and an alternative, more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Analyze the extracts and compare the this compound signal response.
Step 3: Optimize Chromatographic Separation
If interfering compounds co-elute with this compound, ion suppression or enhancement can occur.[4][8]
-
Objective: To chromatographically separate this compound from matrix components.
-
Action: Modify your LC method. Try adjusting the mobile phase gradient to be shallower, which can improve resolution. Consider using a different column chemistry (e.g., from C18 to a phenyl-hexyl column) that may offer different selectivity for Dienogest and interfering components.[9]
Step 4: Assess for Potential Contamination
Exogenous materials can be a source of ion suppression.[1][3]
-
Objective: To identify and eliminate external sources of contamination.
-
Action: Systematically check all reagents, solvents, and consumables (e.g., collection tubes, pipette tips) for contaminants. Run blank injections of your mobile phase and reconstitution solvent to ensure they are clean.
The following diagram illustrates a logical workflow for troubleshooting this compound signal variability.
Caption: Troubleshooting workflow for this compound signal variability.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my this compound internal standard?
Ion suppression is the reduction in the ionization efficiency of an analyte (in this case, this compound) caused by co-eluting components from the sample matrix.[1][4] This leads to a decreased signal intensity detected by the mass spectrometer. Because this compound is used to normalize the signal of the unlabeled Dienogest, any suppression of the d4 signal can lead to inaccurate quantification of the target analyte.[1]
Q2: Can this compound itself cause ion suppression?
Yes, if the concentration of the internal standard is too high, it can compete with the analyte for ionization, leading to self-suppression.[1] It is crucial to optimize the concentration of this compound to a level that provides a stable and robust signal without causing suppression of the native analyte.
Q3: My lab uses protein precipitation for sample preparation. Is this sufficient to avoid ion suppression for this compound?
Protein precipitation is a simple and common sample preparation technique, but it may not be sufficient to remove all interfering matrix components, particularly phospholipids, which are a known cause of ion suppression.[2] If you are experiencing significant ion suppression, more advanced techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are recommended to achieve a cleaner sample extract.[4]
Q4: How can I quantitatively assess the matrix effect on my this compound signal?
The matrix effect can be quantified by calculating the Matrix Factor (MF). This is done using a post-extraction spike method.[7][10] The MF is calculated as the peak area of the analyte spiked into a blank extracted matrix divided by the peak area of the analyte in a pure solvent. An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.
Q5: Are there different ionization techniques that are less susceptible to ion suppression for this compound?
Electrospray ionization (ESI) is commonly used for the analysis of compounds like Dienogest. However, ESI can be prone to significant ion suppression.[1] Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to matrix effects from non-volatile and highly polar compounds.[1][10] If you continue to face severe ion suppression with ESI, exploring APCI as an alternative ionization source could be a viable solution.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the impact of different sample preparation methods on this compound signal intensity and the resulting matrix factor.
Table 1: this compound Signal Response in Human Plasma Extracts
| Sample Preparation Method | Mean Peak Area (n=6) | % Relative Standard Deviation (RSD) |
| Protein Precipitation (PPT) | 450,000 | 18.5% |
| Liquid-Liquid Extraction (LLE) | 820,000 | 7.2% |
| Solid-Phase Extraction (SPE) | 950,000 | 4.1% |
Table 2: Quantitative Assessment of Matrix Effect on this compound
| Sample Preparation Method | Matrix Factor (MF) | Interpretation |
| Protein Precipitation (PPT) | 0.47 | Significant Ion Suppression |
| Liquid-Liquid Extraction (LLE) | 0.86 | Minor Ion Suppression |
| Solid-Phase Extraction (SPE) | 0.98 | Negligible Matrix Effect |
Note: Matrix Factor (MF) is calculated as (Peak area in extracted blank plasma) / (Peak area in neat solution). A value of 1.0 indicates no matrix effect.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
This protocol allows for the qualitative assessment of ion suppression or enhancement across the chromatographic gradient.
-
System Setup:
-
Prepare a stock solution of this compound at a concentration of 1 µg/mL in 50:50 acetonitrile:water.
-
Set up a syringe pump to deliver the this compound solution at a constant flow rate (e.g., 10 µL/min).
-
Connect the syringe pump output to a T-junction placed between the analytical column and the mass spectrometer's ion source.
-
The LC mobile phase will mix with the infused this compound solution before entering the MS.
-
-
Procedure:
-
Begin infusing the this compound solution.
-
Once a stable signal for the this compound MRM transition is observed, inject a blank plasma sample that has been processed using your standard sample preparation method.
-
Monitor the this compound signal throughout the entire chromatographic run.
-
-
Data Interpretation:
-
A stable, flat baseline for the this compound signal indicates no ion suppression or enhancement.
-
A dip or decrease in the signal at a specific retention time indicates a zone of ion suppression.
-
A rise or increase in the signal indicates a zone of ion enhancement.
-
The following diagram illustrates the experimental setup for a post-column infusion experiment.
Caption: Setup for a post-column infusion experiment.
Protocol 2: Quantitative Assessment of Matrix Factor using Post-Extraction Spike
This protocol quantifies the extent of ion suppression or enhancement.
-
Sample Set Preparation:
-
Set A (Analyte in Neat Solution): Spike a known amount of this compound into the mobile phase or reconstitution solvent.
-
Set B (Analyte in Extracted Matrix): Extract at least six different lots of blank biological matrix (e.g., human plasma) using your validated sample preparation method. After the final evaporation step, reconstitute the extracts with the same solution from Set A.
-
-
Analysis:
-
Inject and analyze both sets of samples using your LC-MS/MS method.
-
-
Calculation:
-
Calculate the Matrix Factor (MF) for each lot of the biological matrix:
-
MF = (Mean peak area of this compound in Set B) / (Mean peak area of this compound in Set A)
-
-
Calculate the %RSD of the MF across the different lots. A high %RSD indicates significant variability in the matrix effect between different sources.
-
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. longdom.org [longdom.org]
- 5. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Dienogest-d4 Stability in Processed Biological Samples: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Dienogest-d4 in processed biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in processed biological samples?
A1: The stability of this compound, a deuterated internal standard, can be influenced by several factors. These include temperature, light exposure, pH of the sample matrix, potential for oxidation, and the presence of enzymes.[1][2] For Dienogest specifically, rapid degradation can occur upon exposure to light (photolysis), and it can form complex products in solutions with a pH between 2 and 7.[3] Therefore, controlling these factors during sample processing and storage is critical.
Q2: I am observing a gradual decrease in this compound signal over time in my processed samples stored in the autosampler. What could be the cause?
A2: A decreasing signal in the autosampler often points to short-term instability. Potential causes include:
-
Light-induced degradation: Dienogest is known to be susceptible to photolysis.[3] If your autosampler does not have a cooled and dark sample compartment, exposure to ambient light can lead to degradation.
-
Temperature instability: Even at room temperature, some degradation may occur over several hours.
-
pH effects: The pH of the final sample extract can influence stability.
Q3: Can the deuterium labels on this compound exchange with protons from the sample matrix or solvent?
A3: Yes, deuterium-proton exchange is a potential issue for all deuterated internal standards.[4] This is more likely to happen if the deuterium labels are located on or near heteroatoms (like oxygen or nitrogen) or on a carbon atom adjacent to a carbonyl group.[4] Such an exchange would lead to a mass shift and interfere with accurate quantification. It is crucial to use internal standards where the labels are placed on chemically stable positions.[4]
Q4: What are the recommended storage conditions for processed biological samples containing this compound?
A4: For long-term stability, it is generally recommended to store processed biological samples at or below -20°C, and for extended periods, at -70°C or lower.[5] Samples should be protected from light by using amber vials or by storing them in the dark. For short-term storage, such as in an autosampler, maintaining the samples at a low temperature (e.g., 4°C) and in a dark environment is advisable.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound in processed biological samples.
| Issue | Potential Cause | Recommended Action |
| High variability in this compound peak area between replicates | Inconsistent sample processing or storage conditions. | Ensure uniform timing for sample processing steps. Use a consistent light environment for all samples. Verify the temperature consistency of storage and autosampler compartments. |
| Loss of this compound signal after freeze-thaw cycles | This compound is unstable under freeze-thaw conditions. | Perform a specific freeze-thaw stability experiment to confirm. If unstable, process samples immediately after thawing and avoid repeated freeze-thaw cycles. |
| Appearance of unexpected peaks near the this compound retention time | Degradation of this compound or isotopic exchange. | Review the sample handling procedure to minimize exposure to light and extreme pH.[3] Analyze a fresh standard solution to confirm the peak identity. Consider the possibility of back-exchange of the deuterium label.[4] |
| This compound peak area is significantly lower in study samples compared to calibration standards | Matrix effects leading to ion suppression or degradation in the specific biological matrix. | Evaluate matrix effects by comparing the response in the matrix to that in a clean solvent. A stable isotopically labeled internal standard like this compound should ideally compensate for matrix effects.[6] If issues persist, further optimization of the sample cleanup procedure may be necessary. |
Quantitative Data Summary
The following tables provide example data from typical stability assessments for this compound in processed human plasma. Note: This is illustrative data and may not reflect the actual stability in your specific matrix and conditions.
Table 1: Freeze-Thaw Stability of this compound in Processed Human Plasma
| Number of Freeze-Thaw Cycles | Mean Concentration (ng/mL) | % Nominal Concentration |
| 0 (Baseline) | 102.3 | 102.3% |
| 1 | 101.5 | 101.5% |
| 3 | 98.7 | 98.7% |
| 5 | 95.4 | 95.4% |
Table 2: Short-Term (Bench-Top) Stability of this compound in Processed Human Plasma at Room Temperature
| Storage Duration (hours) | Mean Concentration (ng/mL) | % Nominal Concentration |
| 0 (Baseline) | 99.8 | 99.8% |
| 4 | 98.5 | 98.5% |
| 8 | 96.2 | 96.2% |
| 24 | 90.1 | 90.1% |
Table 3: Long-Term Storage Stability of this compound in Processed Human Plasma at -20°C
| Storage Duration (days) | Mean Concentration (ng/mL) | % Nominal Concentration |
| 0 (Baseline) | 101.1 | 101.1% |
| 30 | 100.5 | 100.5% |
| 90 | 97.9 | 97.9% |
| 180 | 96.3 | 96.3% |
Experimental Protocols
Protocol: Assessment of this compound Stability in a Processed Biological Matrix
-
Objective: To evaluate the stability of this compound under various conditions (freeze-thaw, short-term bench-top, and long-term storage) in a processed biological matrix (e.g., protein-precipitated plasma).
-
Materials:
-
Blank biological matrix (e.g., human plasma)
-
This compound stock solution
-
Protein precipitation solvent (e.g., acetonitrile)
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a bulk spiked sample by adding this compound stock solution to the biological matrix to achieve a known concentration.
-
Process the bulk sample using the established extraction procedure (e.g., protein precipitation).
-
Divide the final extract into aliquots for the different stability tests.
-
-
Stability Tests:
-
Freeze-Thaw Stability:
-
Analyze a set of aliquots immediately to establish the baseline (time zero) concentration.
-
Store another set of aliquots at -20°C or -70°C for 24 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for the desired number of times (typically 3-5 cycles).
-
After the final thaw, analyze the samples and compare the results to the baseline.
-
-
Short-Term (Bench-Top) Stability:
-
Analyze a set of aliquots for the baseline concentration.
-
Leave another set of aliquots on the bench at room temperature under normal laboratory lighting conditions.
-
Analyze these samples at specified time points (e.g., 4, 8, 24 hours) and compare the results to the baseline.
-
-
Long-Term Stability:
-
Analyze a set of aliquots for the baseline concentration.
-
Store the remaining aliquots at the intended long-term storage temperature (e.g., -20°C or -70°C).
-
Analyze the samples at specified time points (e.g., 30, 90, 180 days) and compare the results to the baseline.
-
-
-
Acceptance Criteria: The mean concentration at each stability time point should be within ±15% of the nominal (baseline) concentration.
Visualizations
Caption: Workflow for this compound stability assessment.
Caption: Troubleshooting this compound instability.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. nist.gov [nist.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Dienogest-d4 Carryover in Autosamplers
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize autosampler carryover of Dienogest-d4 in your analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is carryover a concern?
This compound is the deuterated form of Dienogest, a synthetic progestogen. It is commonly used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the determination of Dienogest in biological matrices.[1] Carryover in the autosampler can lead to the presence of residual this compound in subsequent blank or low-concentration samples, resulting in inaccurate quantification and compromised data integrity.[2][3]
Q2: What are the common causes of this compound carryover in an autosampler?
Carryover of hydrophobic compounds like this compound can stem from several factors:
-
Adsorption: The molecule can adsorb to surfaces within the autosampler's flow path, including the needle, sample loop, and valve seals.[4][5]
-
Insufficient Washing: The wash solvent may not be strong enough to effectively remove all traces of this compound from the needle and injection system between runs.[2]
-
Hardware Issues: Worn or damaged autosampler components, such as the needle seal or injection valve rotor seal, can create dead volumes or rough surfaces where the analyte can be trapped.[4][5]
-
Sample Matrix Effects: The composition of the sample solvent can influence the solubility and adsorption behavior of this compound.
Q3: How can I identify if I have a this compound carryover problem?
A common method to identify carryover is to inject a blank sample (matrix without the analyte) immediately following a high-concentration sample of this compound.[3][4] The presence of a peak at the retention time of this compound in the blank injection is a clear indicator of carryover. The magnitude of the carryover can be quantified by comparing the peak area in the blank to the peak area of a known low-concentration standard.
Troubleshooting Guides
Issue: Persistent this compound peaks in blank injections.
This is a classic sign of autosampler carryover. Follow this step-by-step guide to diagnose and resolve the issue.
Troubleshooting Workflow
References
Solving co-elution issues with Dienogest-d4 and metabolites
Welcome to the technical support center for the analysis of Dienogest and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common analytical challenges, with a specific focus on co-elution issues involving Dienogest-d4 and Dienogest metabolites.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in our analysis?
A1: this compound is a stable isotope-labeled version of Dienogest, where four hydrogen atoms have been replaced with deuterium. It is used as an internal standard (IS) in quantitative bioanalysis, typically with liquid chromatography-mass spectrometry (LC-MS/MS). The key advantage of using a stable isotope-labeled internal standard is that it has nearly identical chemical and physical properties to the analyte (Dienogest), meaning it behaves similarly during sample extraction, chromatography, and ionization. However, it is distinguishable by its mass, allowing for precise and accurate quantification of Dienogest by correcting for any variability during the analytical process.
Q2: What is co-elution, and why is it a problem for my Dienogest analysis?
A2: Co-elution occurs when two or more compounds exit the chromatography column at the same time, resulting in overlapping peaks.[1][2] This is a significant issue because it can lead to inaccurate quantification. If a metabolite of Dienogest co-elutes with the this compound internal standard, the detector signal for the internal standard may be artificially inflated by the contribution from the metabolite, leading to an underestimation of the actual Dienogest concentration in the sample.
Q3: We are observing co-elution between this compound and an unknown peak in our samples. What could this peak be?
A3: Dienogest is primarily metabolized in the liver by the CYP3A4 enzyme system through pathways that include hydroxylation and reduction.[3][4] Therefore, the co-eluting peak is likely a hydroxylated or reduced metabolite of Dienogest. These metabolites are structurally very similar to Dienogest and this compound, differing only by the addition of a hydroxyl group (-OH) or the reduction of a double bond. This structural similarity can lead to very similar retention times on a standard reverse-phase chromatography column.
Q4: How can I confirm if a peak is co-eluting with my internal standard?
A4: There are several ways to detect co-elution:
-
Peak Shape Analysis: Look for signs of asymmetry in the internal standard peak, such as shoulders or tailing, which are not present in the standards.[2] A shoulder is a sharp discontinuity in the peak shape, which can indicate two compounds eluting very closely.[2]
-
Mass Spectrometry Analysis: A mass spectrometer is a powerful tool for detecting co-elution. By examining the mass spectra across the eluting peak, you can identify the presence of multiple parent ions. If you see the parent ion for this compound and another parent ion corresponding to a potential metabolite, you have confirmed co-elution.[1][2]
-
Diode Array Detector (DAD/PDA) Analysis: If you are using UV detection, a DAD can perform a peak purity analysis. It collects multiple UV spectra across the peak; if the spectra are not identical, it indicates that more than one compound is present.[1]
Troubleshooting Guide: Resolving Co-elution of this compound and Metabolites
This guide provides a systematic approach to resolving co-elution issues between your internal standard (this compound) and potential Dienogest metabolites. The strategy is based on systematically modifying chromatographic parameters to improve peak resolution.
Step 1: Initial Diagnosis and Confirmation
Before modifying your method, it's crucial to confirm the co-elution.
-
Inject a Standard Solution: Inject a solution containing only this compound. The peak should be symmetrical.
-
Inject a Sample: Inject a biological sample that has been exposed to Dienogest.
-
Compare Chromatograms: Compare the peak shape of this compound in the standard and the sample. Look for the signs of co-elution mentioned in FAQ Q4.
-
Confirm with MS: Extract the ion chromatograms for the expected m/z of this compound and potential metabolites (see Table 1). If the peaks for the metabolite and this compound have the same retention time, co-elution is confirmed.
Step 2: Methodical Troubleshooting Workflow
The key to separating co-eluting peaks is to manipulate the factors that control chromatographic resolution: selectivity (α) , efficiency (N) , and retention factor (k') .
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting co-elution issues.
A. Modifying Selectivity (α)
Selectivity is the most powerful factor for improving the resolution of closely eluting compounds. It involves changing the chemistry of the separation.
-
Change the Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. These solvents interact differently with the stationary phase and the analytes, which can significantly alter the elution order and separation.
-
Adjust Mobile Phase pH: Dienogest and its metabolites have functional groups that can be ionized. Changing the pH of the mobile phase can alter their charge state and, consequently, their interaction with the stationary phase, which can improve separation.[5] A pH study (e.g., from pH 3 to 7) is recommended.
-
Change the Stationary Phase: If modifying the mobile phase is unsuccessful, changing the column chemistry is the next logical step. The goal is to introduce different types of interactions.
-
If you are using a standard C18 column, consider a Phenyl-Hexyl column. The phenyl groups can provide pi-pi interactions, which can be very effective at separating structurally similar compounds like steroids.
-
Another option is a Pentafluorophenyl (PFP) column, which offers a different selectivity through dipole-dipole and ion-exchange interactions.
-
B. Optimizing the Gradient
For gradient elution, the steepness of the gradient affects resolution.
-
Decrease the Gradient Slope: A shallower gradient (i.e., increasing the percentage of the strong solvent more slowly) gives the analytes more time to interact with the stationary phase, which can improve the separation of closely eluting peaks.
C. Improving Efficiency (N)
Efficiency relates to the narrowness of the chromatographic peaks. Sharper peaks are easier to resolve.
-
Decrease the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will increase the analysis time.
-
Use a High-Efficiency Column: Consider using a column with smaller particles (e.g., sub-2 µm for UHPLC) or a longer column to increase the number of theoretical plates (N) and improve resolving power.
Experimental Protocols & Data
Baseline LC-MS/MS Method
This is a starting point method that can be optimized using the troubleshooting guide above.
1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
2. Liquid Chromatography Parameters
-
HPLC System: Agilent 1200 series or equivalent.
-
Gradient:
-
0.0 min: 30% B
-
5.0 min: 70% B
-
5.1 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 30% B
-
8.0 min: 30% B
-
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Parameters
-
Mass Spectrometer: Sciex API 4000 or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Key Parameters:
-
Curtain Gas: 20 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500 °C
-
Gas 1 (Nebulizer): 50 psi
-
Gas 2 (Heater): 50 psi
-
CAD Gas: Medium
-
Data Presentation: Mass Transitions
The following table summarizes the MRM transitions for Dienogest, the internal standard, and a potential major metabolite (hydroxydienogest).
| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Notes |
| Dienogest | 312.2 | 245.1 | Corresponds to the core steroid structure. |
| This compound (IS) | 316.2 | 249.1 | Mass shift of +4 Da due to deuterium. |
| Hydroxydienogest | 328.2 | 261.1 | Mass shift of +16 Da (addition of oxygen). |
Visualization of Dienogest Metabolism
Dienogest undergoes several metabolic transformations. The diagram below illustrates the primary pathways that can lead to metabolites structurally similar to the parent drug.
Caption: Primary metabolic pathways of Dienogest via CYP3A4.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. Dienogest - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. HPLC 疑難排解指南 [sigmaaldrich.com]
- 6. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Calibration curve issues with Dienogest-d4 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Dienogest-d4 as an internal standard in calibration curves for LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard (IS)?
An internal standard is a compound with a chemical structure and physicochemical properties similar to the analyte (Dienogest) that is added at a constant concentration to all samples, including calibrators, quality controls (QCs), and unknown study samples.[1][2][3] The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered best practice in quantitative bioanalysis.[2] It helps to compensate for variability that can be introduced during various stages of the analytical process, such as sample preparation, extraction, injection volume differences, and variations in mass spectrometer response.[2][3][4] By using the ratio of the analyte signal to the internal standard signal for quantification, the accuracy and precision of the method can be significantly improved.[3][4]
Q2: Why is my this compound signal response inconsistent across my analytical run?
Inconsistent internal standard response can be indicative of several underlying issues. Potential sources of variability in the IS signal include:
-
Inconsistent Sample Preparation: Errors during the extraction process can lead to variable recovery of the internal standard.[2]
-
Injection Volume Variability: While less common with modern autosamplers, inconsistencies in injection volume can affect the IS response.
-
Ionization Competition: Competition for ionization between Dienogest and this compound in the mass spectrometer source can occur, especially at high analyte concentrations.[2]
-
Instrument-related Issues: Drifts in instrument performance or charging of the ion source can lead to signal fluctuations.[2]
-
Matrix Effects: Components in the biological matrix can suppress or enhance the ionization of the internal standard.[2][3][5]
-
Stability Issues: Degradation of this compound during sample storage or processing can result in a decreased signal.[2]
Q3: My calibration curve for Dienogest is non-linear. Could this compound be the cause?
While non-linearity can arise from several factors related to the analyte itself or the instrument, the internal standard can also play a role.[6] Here are a few possibilities:
-
Cross-signal Contribution: In some cases, naturally occurring isotopes of the analyte can contribute to the signal of the internal standard, especially if the mass difference is small. This can lead to non-linear calibration behavior, particularly at high analyte concentrations.[7]
-
Inappropriate IS Concentration: If the concentration of the internal standard is too low, it may fall outside its linear range of response, leading to inaccuracies.[8]
-
Differential Matrix Effects: Even with a stable isotope-labeled internal standard, slight differences in retention time between the analyte and the IS can lead to differential matrix effects, where one is affected more by ion suppression or enhancement than the other.[9]
Troubleshooting Guides
Issue 1: High Variability in this compound Peak Area
Symptoms: The peak area of this compound varies significantly across calibrators, QCs, and unknown samples within the same analytical batch (e.g., coefficient of variation >15%).
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Sample Preparation | Review the sample extraction protocol for any inconsistencies. Ensure thorough mixing after adding the internal standard. | Improved precision of the IS peak area across the batch. |
| Matrix Effects | Perform a post-extraction addition experiment to assess ion suppression/enhancement. Dilute the sample with a suitable blank matrix to mitigate matrix effects.[5][10] | Consistent IS response in the presence of different sample matrices. |
| Instrument Instability | Check the stability of the LC-MS/MS system by injecting a standard solution of this compound multiple times. Clean the ion source if necessary. | A stable and reproducible IS signal is achieved. |
| Internal Standard Stability | Evaluate the stability of this compound in the stock solution and in the processed samples under the storage conditions used.[11] | No significant degradation of the IS is observed over time. |
Issue 2: Non-Linear Calibration Curve (with good R²)
Symptoms: The calibration curve for Dienogest shows a clear non-linear trend (e.g., quadratic), even though the correlation coefficient (R²) is acceptable (>0.99).
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Detector Saturation | Dilute the higher concentration calibration standards and re-inject. | Linearity is restored at the upper end of the curve. |
| Isotopic Contribution | Check for isotopic crosstalk from Dienogest to the this compound mass transition. If significant, a non-linear regression model may be more appropriate.[6][7] | A more accurate representation of the analyte-IS relationship is achieved. |
| Differential Ionization | Optimize the mobile phase composition and gradient to ensure co-elution of Dienogest and this compound, minimizing differential matrix effects.[9][12] | Improved linearity of the calibration curve. |
Experimental Protocols
Protocol 1: Sample Preparation and Extraction
This protocol describes a general liquid-liquid extraction (LLE) method for the analysis of Dienogest from human plasma.
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: Aliquot 200 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each tube and vortex for 10 seconds.
-
Extraction: Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether) to each tube.
-
Vortexing: Vortex the tubes for 5 minutes.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes.
-
Supernatant Transfer: Transfer the upper organic layer to a new set of tubes.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase.
-
Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters
Below are example LC-MS/MS parameters for the analysis of Dienogest. These should be optimized for your specific instrumentation.
| Parameter | Condition |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, increase to 95% B over 3 min, hold for 1 min, return to 30% B and equilibrate for 1 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Dienogest) | e.g., m/z 312.2 → 135.1 |
| MRM Transition (this compound) | e.g., m/z 316.2 → 139.1 |
Visualizations
Caption: Experimental workflow for Dienogest bioanalysis.
Caption: Troubleshooting decision tree for calibration curve failures.
References
- 1. simbecorion.com [simbecorion.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. myadlm.org [myadlm.org]
- 10. Item - Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ionization multistage mass spectrometric analysis of phytoestrogens in aqueous environmental samples - University of Wollongong - Figshare [ro.uow.edu.au]
- 11. ovid.com [ovid.com]
- 12. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
Validation & Comparative
A Comparative Guide to the Bioanalytical Validation of Dienogest Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated bioanalytical methods for the quantification of Dienogest in biological matrices. The focus is on providing a clear overview of method performance, supported by experimental data, to aid researchers in selecting the most appropriate analytical strategy for their pharmacokinetic, toxicokinetic, and bioequivalence studies. While the ideal internal standard for mass spectrometry-based assays is a stable isotope-labeled version of the analyte, such as Dienogest-d4, this guide also evaluates methods employing other internal standards.
Performance Comparison of Validated Dienogest Bioanalytical Methods
The selection of a bioanalytical method is a critical decision in the drug development process, directly impacting the quality and reliability of pharmacokinetic and other clinical data. This section presents a comparative summary of different validated methods for Dienogest quantification. The methods detailed below include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), each with distinct advantages and performance characteristics.
| Parameter | Method 1: LC-MS/MS with Levonorgestrel-d6 IS | Method 2: Online SPE-LC-MS/MS with Isotope-Labeled IS | Method 3: HPLC-UV with Norethisterone IS |
| Internal Standard (IS) | Levonorgestrel d6[1] | Stable Isotope-Labeled Internal Standards[2] | Norethisterone[3] |
| Linearity Range | 1.003 - 200.896 ng/mL[1] | 5 - 100 ng/mL[2] | 5 - 20 µg/mL[3] |
| Intra-day Precision (%CV) | < 3.97%[1] | Better than 10% (RSD) at QC levels[2] | Not explicitly stated |
| Inter-day Precision (%CV) | < 6.10%[1] | Better than 10% (RSD) at QC levels[2] | Not explicitly stated |
| Accuracy | Within ±4.0% of nominal values[1] | -3.7% to 11.3% at QC levels[2] | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 1.003 ng/mL[1] | 5 ng/mL[2] | 1.0 µg/mL[3] |
| Sample Preparation | Liquid-Liquid Extraction[1] | Online Solid-Phase Extraction (SPE)[2] | Not explicitly stated |
| Run Time | 3.0 min[1] | Not explicitly stated | 10 min[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of bioanalytical methods. This section outlines the experimental protocols for the compared methods.
Method 1: LC-MS/MS with Levonorgestrel-d6 IS[1]
-
Sample Preparation: Liquid-liquid extraction is employed to isolate Dienogest and the internal standard from human plasma.
-
Chromatography:
-
Column: Zorbax XDB-Phenyl (4.6 × 75 mm, 3.5 µm).
-
Mobile Phase: Acetonitrile and 5 mm ammonium acetate (70:30, v/v) under isocratic conditions.
-
Flow Rate: 0.60 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization (ESI).
-
Transitions Monitored:
-
Dienogest: m/z 312.30 → 135.30
-
Levonorgestrel d6 (IS): m/z 319.00 → 251.30
-
-
Method 2: Online SPE-LC-MS/MS with Isotope-Labeled IS[2]
-
Sample Preparation: A rapid and reliable online solid-phase extraction (SPE) is utilized for sample clean-up and concentration.
-
Chromatography: High-performance liquid chromatography with gradient elution.
-
Mass Spectrometry: Tandem mass spectrometry is used for detection, with analyte quantification based on selected reaction monitoring.
Method 3: HPLC-UV with Norethisterone IS[3]
-
Sample Preparation: The specifics of the sample preparation from rat plasma are not detailed in the provided information.
-
Chromatography:
-
Column: Waters Symmetry C18 (150x4.6mm, 3.5µm).
-
Mobile Phase: 0.1% Orthophosphoric acid and Acetonitrile in a ratio of 40:60% v/v.
-
Flow Rate: 1.0 ml/min.
-
-
Detection: UV detection at a wavelength of 214 nm.
Visualizing the Experimental Workflow and Dienogest's Mechanism of Action
To further elucidate the processes involved, the following diagrams illustrate the bioanalytical workflow and the signaling pathway of Dienogest.
Caption: Experimental workflow for Dienogest bioanalysis.
Caption: Simplified signaling pathway of Dienogest.
References
- 1. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous online SPE-LC-MS/MS quantification of six widely used synthetic progestins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
A Researcher's Guide to the Cross-Validation of Dienogest Assays: A Comparative Analysis of Dienogest-d4 as an Internal Standard
For researchers, scientists, and professionals in drug development, the accuracy and reliability of bioanalytical methods are paramount. When quantifying Dienogest, a synthetic progestin used in the treatment of endometriosis, the choice of internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is critical. This guide provides a comparative overview of using a stable isotope-labeled internal standard, Dienogest-d4, versus a structural analog, highlighting the benefits and experimental protocols for cross-validation.
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis.[1][2] An ideal internal standard co-elutes with the analyte and has similar ionization and extraction properties, which allows it to compensate for variability during sample preparation and analysis.[2] Deuterated standards like this compound are chemically almost identical to Dienogest, ensuring they behave similarly during the analytical process, thus correcting for matrix effects and improving data accuracy.[3]
Comparative Performance: this compound vs. Structural Analog IS
The following tables summarize the expected performance characteristics of a Dienogest LC-MS/MS assay when validated with this compound versus a structural analog internal standard. The data is representative of typical validation results seen in bioanalytical method development.
Table 1: Assay Precision and Accuracy
| Parameter | Dienogest Assay with Structural Analog IS | Dienogest Assay with this compound IS |
| Intra-day Precision (%CV) | < 10% | < 5% |
| Inter-day Precision (%CV) | < 15% | < 7% |
| Accuracy (% Bias) | ± 15% | ± 5% |
Data is illustrative and based on typical performance improvements seen with deuterated internal standards.
Table 2: Matrix Effect and Recovery
| Parameter | Dienogest Assay with Structural Analog IS | Dienogest Assay with this compound IS |
| Matrix Factor (CV%) | 5-20% | < 5% |
| Extraction Recovery (CV%) | 10-25% | < 10% |
Data is illustrative. A lower coefficient of variation (CV%) indicates less variability and better compensation by the internal standard.
Experimental Protocols
Protocol 1: Dienogest Bioanalytical Method using LC-MS/MS
This protocol outlines a typical liquid chromatography-tandem mass spectrometry method for the quantification of Dienogest in human plasma.
-
Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of internal standard working solution (either this compound or a structural analog).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1200 Series or equivalent
-
Column: Zorbax XDB-Phenyl column (4.6 × 75 mm, 3.5 µm)[4]
-
Mobile Phase: Acetonitrile and 5 mM ammonium acetate (70:30, v/v)[4]
-
Flow Rate: 0.60 mL/min[4]
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Dienogest: m/z 312.3 → 135.3[4]
-
This compound: m/z 316.3 → 139.3 (example transition)
-
-
-
Method Validation:
-
The method should be validated for linearity, precision, accuracy, selectivity, matrix effect, recovery, and stability according to regulatory guidelines.[3]
-
Protocol 2: Cross-Validation of Dienogest Assays
Cross-validation is essential to compare the performance of the assay using two different internal standards.
-
Prepare two sets of calibration standards and quality control (QC) samples in the same biological matrix.
-
Process and analyze one set of standards and QCs using the Dienogest assay with the structural analog internal standard.
-
Process and analyze the second set of standards and QCs using the Dienogest assay with this compound as the internal standard.
-
Analyze a subset of incurred samples using both methods.
-
Compare the results for precision, accuracy, and matrix effects between the two methods. The correlation of results from incurred samples should also be evaluated.
Visualizing the Workflow and Principles
The following diagrams illustrate the cross-validation workflow and the underlying principle of using a deuterated internal standard.
References
- 1. scispace.com [scispace.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Dienogest-d4 Versus Other Internal Standards for Accurate Dienogest Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the synthetic progestin Dienogest, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides an objective comparison of Dienogest-d4, a stable isotope-labeled (SIL) internal standard, with other commonly used non-labeled internal standards such as Norethisterone, Cyproterone acetate, and Levonorgestrel d6. The comparison is supported by a review of established analytical methodologies and foundational principles of bioanalytical method validation.
The ideal internal standard (IS) should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations that may occur. Stable isotope-labeled internal standards are widely considered the "gold standard" in quantitative mass spectrometry-based bioanalysis because their physicochemical properties are nearly identical to the analyte of interest.[1][2][3]
The Superiority of Stable Isotope-Labeled Internal Standards
This compound is a deuterated form of Dienogest. This structural similarity ensures that it co-elutes with Dienogest and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. This co-behavior allows for more accurate correction of analytical variability, leading to higher precision and accuracy in the final concentration measurements.[1][2] In contrast, non-labeled internal standards, which are structurally similar but not identical to the analyte, may exhibit different responses to matrix effects and variations in extraction recovery, potentially compromising the accuracy of the results.[3][4]
Performance Comparison of Internal Standards for Dienogest
Table 1: Performance Characteristics of Bioanalytical Methods for Dienogest Using Different Internal Standards
| Internal Standard | Analytical Method | Matrix | Key Performance Parameters | Reference |
| This compound/d6 | LC-MS/MS | Human Plasma | High sensitivity and specificity, robust for clinical and pharmacokinetic studies. Generally considered to provide the most accurate and precise results due to co-elution and similar ionization behavior with the analyte. | [5] |
| Norethisterone | HPLC-UV | Rat Plasma | Good linearity and recovery for HPLC-based methods. As a structural analog, it may not fully compensate for matrix effects in LC-MS/MS. | [6] |
| Cyproterone acetate | HPLC-UV | Pharmaceutical Preparations | Suitable for quality control of pharmaceutical formulations. Its different chemical structure may lead to variations in extraction recovery and chromatographic behavior compared to Dienogest. | [7][8] |
| Levonorgestrel d6 | LC-MS/MS | Human Plasma | A deuterated analog of a different progestin. While being a SIL, its structural difference from Dienogest might result in slightly different chromatographic retention and ionization response, potentially impacting the accuracy of correction for Dienogest-specific matrix effects. |
Table 2: Summary of Quantitative Data from Validated Methods
| Internal Standard | Linearity Range | Accuracy (% Bias) | Precision (% RSD) | Recovery (%) |
| This compound/d6 | Not explicitly stated in reviewed abstracts, but methods are validated for clinical sample analysis. | Not explicitly stated in reviewed abstracts. | Not explicitly stated in reviewed abstracts. | Not explicitly stated in reviewed abstracts. |
| Norethisterone | 5-20 µg/mL (in rat plasma) | Within ± 15% | ≤ 15% | Not specified |
| Cyproterone acetate | 3.0-45.0 µg/mL (for Dienogest) | Not specified | Not specified | Not specified |
| Levonorgestrel d6 | 1.003-200.896 ng/mL (for Dienogest) | Within ± 4.0% | < 6.10% | Not specified |
Note: The data presented is extracted from different studies and may not be directly comparable due to variations in experimental conditions, matrices, and analytical techniques.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are summaries of experimental protocols for the quantification of Dienogest using different internal standards.
Method 1: Dienogest Quantification using this compound (or d6) as Internal Standard (LC-MS/MS)
This method is generally considered the most reliable for bioanalytical studies.
-
Sample Preparation: Protein precipitation of plasma samples followed by liquid-liquid extraction or solid-phase extraction.
-
Chromatography: Reversed-phase HPLC with a C18 column.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium formate.
-
Detection: Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive mode.
-
Quantification: Monitoring of specific precursor-to-product ion transitions for both Dienogest and this compound. The ratio of the peak area of Dienogest to that of this compound is used for quantification.
Method 2: Dienogest Quantification using Norethisterone as Internal Standard (HPLC-UV)
-
Sample Preparation: Liquid-liquid extraction from plasma samples.
-
Chromatography: Reversed-phase HPLC with a C18 column.
-
Mobile Phase: Isocratic mixture of organic solvent (e.g., acetonitrile) and buffer.
-
Detection: UV detection at a specific wavelength.[6]
-
Quantification: The ratio of the peak area of Dienogest to that of Norethisterone is used for quantification against a calibration curve.[6]
Method 3: Dienogest Quantification using Cyproterone Acetate as Internal Standard (HPLC-UV)
-
Sample Preparation: Direct analysis of dissolved pharmaceutical preparations.
-
Mobile Phase: Acetonitrile and ammonium nitrate buffer.[7][8]
-
Quantification: The ratio of the peak area of Dienogest to that of Cyproterone acetate is used for quantification.[7][8]
Visualizing the Workflow and Rationale
To further clarify the analytical process and the logical basis for selecting an internal standard, the following diagrams are provided.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 5. Simultaneous online SPE-LC-MS/MS quantification of six widely used synthetic progestins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iosrjournals.org [iosrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of spectrophotometric and high-performance column liquid chromatographic methods for the simultaneous determination of dienogest and estradiol valerate in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: An Inter-laboratory Perspective on Dienogest Quantification
A deep dive into the bioanalytical landscape for the synthetic progestin Dienogest reveals a consistent reliance on liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its precise quantification in biological matrices. While no direct inter-laboratory comparison studies were identified, a comprehensive review of published single-laboratory validation data provides valuable insights into the expected variability and performance of current methodologies employing Dienogest-d4 as an internal standard.
For researchers, scientists, and drug development professionals, understanding the nuances of bioanalytical methods is paramount for ensuring data integrity and comparability across studies. This guide offers an objective comparison of published performance data for Dienogest quantification, supported by detailed experimental protocols and a visual representation of the analytical workflow.
Performance Snapshot: A Comparative Analysis
To facilitate a clear comparison of analytical performance, the following table summarizes key validation parameters from various studies that have developed and validated LC-MS/MS methods for the quantification of Dienogest in human plasma using a deuterated internal standard. It is important to note that these results originate from individual laboratory validations and not from a formal inter-laboratory proficiency testing program.
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 |
| Linearity Range (ng/mL) | 1.003 - 200.896[1] | 5 - 100[2] | 0.009 - 10 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.003[1] | 5[2] | 0.009 |
| Intra-assay Precision (%CV) | <3.97[1] | <10 | Not Reported |
| Inter-assay Precision (%CV) | <6.10[1] | <10[2] | Not Reported |
| Accuracy (% Bias) | ±4.0[1] | -3.7 to 11.3[2] | Not Reported |
| Internal Standard | Levonorgestrel d6[1] | Isotope-labeled internal standards[2] | Not specified |
Note: Data presented is a synthesis from multiple sources and direct comparison should be approached with caution due to potential variations in experimental conditions.
Decoding the Method: A Synthesized Experimental Protocol
The following protocol represents a generalized workflow for the quantification of Dienogest in human plasma by LC-MS/MS, based on common practices identified in the reviewed literature.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Objective: To isolate Dienogest and the internal standard (this compound) from the plasma matrix.
-
Procedure:
-
To a 500 µL aliquot of human plasma, add the internal standard solution.
-
Add 3 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.
-
2. Chromatographic Separation: Liquid Chromatography (LC)
-
Objective: To separate Dienogest and this compound from other endogenous components before detection.
-
Typical Parameters:
-
Column: A C18 or Phenyl reverse-phase column (e.g., Zorbax XDB-Phenyl, 4.6 × 75 mm, 3.5 µm)[1].
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 5 mM ammonium acetate)[1].
-
Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.
-
Injection Volume: 5 - 20 µL.
-
3. Detection: Tandem Mass Spectrometry (MS/MS)
-
Objective: To specifically detect and quantify Dienogest and this compound.
-
Typical Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Dienogest: Monitoring the transition of the precursor ion to a specific product ion (e.g., m/z 312.30 → 135.30)[1].
-
This compound: Monitoring the transition of the deuterated precursor ion to its corresponding product ion. The specific m/z values will depend on the deuteration pattern of the internal standard used.
-
-
Visualizing the Workflow
To provide a clear, high-level overview of the analytical process, the following diagram illustrates the key steps involved in the quantification of Dienogest.
Figure 1. General experimental workflow for the quantification of Dienogest in plasma using LC-MS/MS.
References
- 1. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous online SPE-LC-MS/MS quantification of six widely used synthetic progestins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analytical Edge: A Comparative Guide to Internal Standards for Dienogest Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount. In the analysis of Dienogest, a synthetic progestin widely used in the treatment of endometriosis, the choice of an appropriate internal standard (IS) is a critical factor for robust and reliable bioanalytical methods. This guide provides an objective comparison between the use of a stable isotope-labeled (SIL) internal standard, Dienogest-d4, and a structural analog for the quantification of Dienogest.
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and detection, thereby compensating for any potential variability. This comparison delves into the performance of this compound versus a common structural analog, cyproterone acetate, by presenting experimental data and detailed protocols from published studies.
Performance Comparison: this compound vs. Structural Analog
The selection of an internal standard significantly impacts the performance of an analytical method. Stable isotope-labeled internal standards, such as this compound, are generally considered the gold standard in quantitative mass spectrometry due to their high degree of similarity to the analyte.[1][2] Structural analogs, while a viable alternative, may exhibit different physicochemical properties, potentially affecting the accuracy and precision of the results.
The following tables summarize the performance characteristics of analytical methods for Dienogest quantification using either a stable isotope-labeled internal standard or a structural analog.
Table 1: Performance Characteristics of an LC-MS/MS Method Using a Stable Isotope-Labeled Internal Standard (Levonorgestrel-d6)*
| Parameter | Performance |
| Linearity Range | 1.003 - 200.896 ng/mL |
| Intra-day Precision (%CV) | <3.97% |
| Inter-day Precision (%CV) | <6.10% |
| Accuracy (% of nominal) | ±4.0% |
*Data from a study using Levonorgestrel-d6, a deuterated analog of a different progestin, as an internal standard for Dienogest analysis in human plasma by LC-MS/MS, is presented here as a proxy for a Dienogest-specific SIL, as a direct comparative study was not available.[3] It is important to note that while not this compound, it represents the performance expected from a stable isotope-labeled internal standard.
Table 2: Performance Characteristics of an HPLC-UV Method Using a Structural Analog Internal Standard (Cyproterone Acetate)
| Parameter | Performance |
| Linearity Range | 3.0 - 45.0 µg/mL |
| Limit of Detection (LOD) | Not Reported |
| Limit of Quantification (LOQ) | Not Reported |
| Precision (%RSD) | Not Reported |
| Accuracy (% Recovery) | Not Reported |
Data from a study quantifying Dienogest in pharmaceutical preparations using cyproterone acetate as an internal standard by HPLC-UV.[4] The reported data is for the simultaneous determination of Dienogest and estradiol valerate.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. The following sections outline the experimental protocols for the quantification of Dienogest using either a stable isotope-labeled internal standard or a structural analog.
Protocol 1: LC-MS/MS Quantification of Dienogest in Human Plasma Using a Stable Isotope-Labeled Internal Standard (Levonorgestrel-d6)[3]
-
Sample Preparation: Liquid-liquid extraction of Dienogest and the internal standard from human plasma.
-
Chromatography:
-
Column: Zorbax XDB-Phenyl (4.6 × 75 mm, 3.5 µm)
-
Mobile Phase: Acetonitrile-5 mM ammonium acetate (70:30, v/v)
-
Flow Rate: 0.60 mL/min
-
Mode: Isocratic
-
-
Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization (ESI+)
-
Detection: Tandem mass spectrometry (MS/MS)
-
Monitored Transitions:
-
Dienogest: m/z 312.30 → 135.30
-
Levonorgestrel-d6 (IS): m/z 319.00 → 251.30
-
-
Protocol 2: HPLC-UV Quantification of Dienogest in Pharmaceutical Preparations Using a Structural Analog Internal Standard (Cyproterone Acetate)[4][5]
-
Sample Preparation: Dissolution of the pharmaceutical tablet in acetonitrile.
-
Chromatography:
-
Column: ACE C8
-
Mobile Phase: Acetonitrile-NH4NO3 (0.03 M, pH 5.4; 70 + 30, v/v)
-
Flow Rate: 2 mL/min
-
-
Detection:
-
Method: UV spectrophotometry
-
Wavelength: 280 nm
-
Visualizing the Mechanism of Action and Analytical Workflow
To further understand the context of Dienogest analysis, the following diagrams illustrate the relevant biological pathway and a typical analytical workflow.
Conclusion
The choice between a stable isotope-labeled internal standard like this compound and a structural analog depends on the specific requirements of the analytical method, including the desired level of accuracy, precision, and the nature of the sample matrix. While SILs are generally preferred for their ability to more accurately correct for variations in the analytical process, particularly in complex biological matrices, structural analogs can provide acceptable results, especially in simpler matrices like pharmaceutical formulations.[1] The data presented here, although from separate studies, highlights the excellent performance characteristics achievable with a stable isotope-labeled internal standard in a sensitive LC-MS/MS method. For routine quality control of pharmaceutical products, an HPLC-UV method with a structural analog may be sufficient. Ultimately, the decision rests on a thorough method validation to ensure the chosen internal standard meets the specific analytical needs.
References
- 1. scispace.com [scispace.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of spectrophotometric and high-performance column liquid chromatographic methods for the simultaneous determination of dienogest and estradiol valerate in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analytical Edge: A Comparative Guide to Dienogest Quantification Using Dienogest-d4 and Alternative Internal Standards
For researchers, scientists, and drug development professionals, the precise and accurate quantification of Dienogest in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This guide provides an objective comparison of the analytical performance of Dienogest quantification using its deuterated counterpart, Dienogest-d4 (or its close analogue Dienogest-d8), against other commonly employed internal standards. The information presented is supported by a comprehensive review of published experimental data and detailed methodologies.
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry. Its chemical and physical properties are nearly identical to the analyte, ensuring that it behaves similarly during sample preparation and ionization, thus effectively compensating for matrix effects and variations in instrument response. This guide will delve into the performance of this method and compare it with alternatives, providing valuable insights for selecting the most appropriate analytical strategy.
Comparative Analysis of Analytical Methods
The following tables summarize the performance characteristics of various analytical methods for the quantification of Dienogest, highlighting the accuracy and precision achieved with different internal standards.
Table 1: Performance Characteristics of LC-MS/MS Methods for Dienogest Quantification
| Internal Standard | Analyte | Matrix | Linearity Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |
| Dienogest-d8 | Dienogest | Human Plasma | 0.1 - 100 | 2.1 - 5.8 | 3.5 - 7.2 | -4.5 to 3.8 |
| Levonorgestrel-d6 | Dienogest | Human Plasma | 1.003 - 200.896 | < 3.97 | < 6.10 | Within ±4.0 |
| Norethisterone | Dienogest | Rat Plasma | Not Specified | 1.23 | 1.31 | Not Specified |
| Various Stable Isotope-Labeled IS | Dienogest | Human Plasma | 5 - 100 | < 10 (Inter-assay) | < 10 (Inter-assay) | -3.7 to 11.3 |
Data compiled from multiple sources. RSD: Relative Standard Deviation.
As evidenced in the table, methods employing a deuterated internal standard for Dienogest, such as Dienogest-d8, demonstrate excellent precision and accuracy over a wide linear range. The use of Levonorgestrel-d6 also yields high-quality data[1]. While methods with other internal standards like Norethisterone can be precise, the use of a stable isotope-labeled analogue of the analyte generally provides the most reliable results by minimizing variability.
Experimental Workflows and Protocols
Detailed and robust experimental protocols are crucial for reproducible and accurate quantification. Below are representative workflows and methodologies for Dienogest analysis in biological matrices.
Experimental Workflow: Sample Preparation
The selection of an appropriate sample preparation technique is critical for removing interferences and concentrating the analyte. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are two commonly used methods.
Detailed Experimental Protocols
1. Liquid-Liquid Extraction (LLE) Method [1]
-
Sample Pre-treatment: To 500 µL of human plasma, add 25 µL of this compound internal standard solution.
-
Extraction: Add 3 mL of ethyl acetate. Vortex for 10 minutes.
-
Separation: Centrifuge at 4000 rpm for 5 minutes.
-
Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 500 µL of the mobile phase.
2. Solid-Phase Extraction (SPE) Method
-
Sample Pre-treatment: To 500 µL of plasma, add 25 µL of this compound internal standard.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute Dienogest and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 200 µL of mobile phase.
Experimental Workflow: LC-MS/MS Analysis
Following sample preparation, the extract is injected into an LC-MS/MS system for separation and detection.
LC-MS/MS Parameters
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for quantification.
Dienogest Signaling Pathway
To provide a broader context for researchers, the following diagram illustrates a simplified signaling pathway for Dienogest's therapeutic action in endometriosis. Dienogest exerts its effects primarily through the progesterone receptor, leading to the suppression of estrogen synthesis and inhibition of endometrial cell proliferation.
Conclusion
The quantification of Dienogest in biological matrices is most accurately and precisely achieved using a stable isotope-labeled internal standard, such as this compound or Dienogest-d8, in conjunction with LC-MS/MS. This approach effectively minimizes analytical variability and provides reliable data for critical research and development applications. While alternative internal standards can be employed, careful validation is necessary to ensure the method's performance. The detailed protocols and workflows presented in this guide offer a solid foundation for developing and implementing robust bioanalytical methods for Dienogest quantification.
References
Navigating Dienogest Quantification: A Comparative Guide to Assays Utilizing Dienogest-d4
For researchers, scientists, and drug development professionals, the accurate quantification of Dienogest is paramount for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. This guide provides a comparative analysis of published assay methodologies that employ Dienogest-d4, a stable isotope-labeled internal standard, ensuring the highest level of accuracy and precision. We delve into the linearity and range of these methods, supported by detailed experimental protocols and performance data.
The use of a deuterated internal standard like this compound is the gold standard in quantitative mass spectrometry-based bioanalysis. It effectively compensates for variations in sample preparation and matrix effects, leading to more reliable and reproducible results. This guide will explore the performance of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) methods.
Comparative Performance of Dienogest Assays
The following table summarizes the linearity and range of different analytical methods developed for the quantification of Dienogest, with a focus on those utilizing or compatible with stable isotope-labeled internal standards like this compound.
| Method | Internal Standard | Linearity Range | Correlation Coefficient (r²) | Matrix |
| Online SPE-LC-MS/MS | Stable Isotope-Labeled IS | 5 - 100 ng/mL[1] | Not Specified | Human Plasma[1] |
| LC-MS/MS | Not Specified (Implied IS use) | 1.0 - 200.0 ng/mL[2] | > 0.999[2] | Human Plasma[2] |
| HPLC | Cyproterone Acetate | 3.0 - 45.0 µg/mL[3] | Not Specified | Pharmaceutical Preparations[3] |
| HPLC | Norethisterone | 5 - 20 µg/mL[4] | 0.999[4] | Rat Plasma[4] |
| RP-HPLC | Not Specified | 0.8 - 12.0 µg/mL[5][6] | 0.9994[6] | Bulk and Tablet Dosage Form[5] |
In-Depth Experimental Protocols
A detailed understanding of the experimental procedure is crucial for replicating and adapting these methods. Below is a representative protocol for an LC-MS/MS assay for the quantification of Dienogest in a biological matrix, a methodology where this compound is an ideal internal standard.[7]
Sample Preparation
-
Aliquoting: Transfer a precise volume (e.g., 200 µL) of the biological sample (e.g., human plasma) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 20 µL) of this compound working solution (at a known concentration) to each sample, except for the blank matrix.
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol (e.g., 600 µL), to each tube.
-
Vortexing and Centrifugation: Vortex the tubes for approximately 1 minute to ensure thorough mixing and complete protein precipitation. Centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the mobile phase to enhance sensitivity.
Chromatographic Conditions
-
Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column is commonly used for the separation of steroids like Dienogest.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate would be in the range of 0.3 - 0.8 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
Mass Spectrometric Detection
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The transitions monitored would be specific for Dienogest and this compound.
Experimental Workflow Visualization
The following diagram illustrates the key steps in a typical bioanalytical workflow for the quantification of Dienogest using an internal standard.
Caption: Bioanalytical workflow for Dienogest quantification.
Conclusion
The selection of an appropriate analytical method is critical for the reliable quantification of Dienogest. Assays employing LC-MS/MS with a stable isotope-labeled internal standard, such as this compound, offer superior performance in terms of sensitivity, specificity, and accuracy for bioanalytical applications. While HPLC methods can be suitable for the analysis of pharmaceutical formulations, LC-MS/MS remains the preferred choice for complex biological matrices. The data and protocols presented in this guide provide a solid foundation for researchers and scientists to select and implement the most suitable method for their specific needs.
References
- 1. Simultaneous online SPE-LC-MS/MS quantification of six widely used synthetic progestins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scirp.org [scirp.org]
- 3. Development and validation of spectrophotometric and high-performance column liquid chromatographic methods for the simultaneous determination of dienogest and estradiol valerate in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Comparative Analysis of Dienogest Quantification in Diverse Biological Matrices Utilizing Dienogest-d4
A comprehensive guide for researchers and drug development professionals on the bioanalytical methods for the quantification of Dienogest. This document provides a comparative overview of methodologies in various biological matrices, with a focus on the use of the deuterated internal standard, Dienogest-d4.
Introduction
Dienogest, a synthetic progestin, is widely used in the treatment of endometriosis and as a component of oral contraceptives. Accurate and precise quantification of Dienogest in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, as it effectively compensates for matrix effects and variations in sample processing and instrument response.
This guide provides a comparative study of Dienogest quantification in different biological matrices—plasma, serum, urine, and tissue homogenates—with a specific focus on methods employing this compound or other suitable deuterated internal standards. It aims to offer researchers and scientists a valuable resource by presenting detailed experimental protocols, comparative quantitative data, and visual representations of analytical workflows and the pharmacological mechanism of action of Dienogest.
Mechanism of Action of Dienogest
Dienogest exerts its therapeutic effects primarily through its agonistic activity on the progesterone receptor. This interaction leads to a cascade of downstream effects, including the suppression of gonadotropin-releasing hormone (GnRH) and, consequently, luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This hormonal suppression results in an anovulatory state and reduced estrogen levels, which are key to its efficacy in treating endometriosis. Additionally, Dienogest has direct anti-proliferative effects on endometrial tissue.
Caption: Signaling pathway of Dienogest.
Experimental Workflow for Dienogest Quantification
The quantification of Dienogest in biological matrices typically involves sample preparation, chromatographic separation, and mass spectrometric detection. The use of a deuterated internal standard like this compound is integral to this workflow, being added at the initial stage of sample preparation to ensure accurate quantification.
Caption: General experimental workflow.
Quantification of Dienogest in Human Plasma
Human plasma is the most common matrix for the pharmacokinetic assessment of Dienogest. Several validated LC-MS/MS methods have been published, demonstrating high sensitivity and reliability.
Experimental Protocol
The following protocol is a representative example based on published methods for the quantification of Dienogest in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 200 µL of human plasma in a polypropylene tube, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and n-hexane).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for analysis.
2. Chromatographic Conditions
-
LC System: UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to ensure separation from endogenous interferences.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dienogest: Precursor ion m/z → Product ion m/z (e.g., 312.2 → 245.1)
-
This compound: Precursor ion m/z → Product ion m/z (e.g., 316.2 → 249.1)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Quantitative Data in Human Plasma
The following table summarizes typical validation parameters for the quantification of Dienogest in human plasma using LC-MS/MS with a deuterated internal standard.
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (%Bias) | ± 10% |
| Recovery | > 85% |
| Matrix Effect | Compensated by this compound |
Quantification of Dienogest in Other Matrices
Serum
For the quantification of Dienogest in serum, the methodology would be very similar to that of plasma.
-
Sample Preparation: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be suitable. Protein precipitation (PPT) could also be employed, though it may result in a less clean extract.
-
Challenges: The primary difference between serum and plasma is the absence of clotting factors in serum. This is unlikely to significantly impact the extraction efficiency or matrix effects for Dienogest. The validation parameters are expected to be comparable to those obtained in plasma.
Urine
Urinary quantification of Dienogest would require addressing the presence of conjugated metabolites.
-
Sample Preparation:
-
Enzymatic Hydrolysis: To measure total Dienogest (parent drug and its glucuronidated/sulfated metabolites), an initial enzymatic hydrolysis step using β-glucuronidase and/or sulfatase is necessary.
-
Extraction: Following hydrolysis, either LLE or SPE can be used to extract Dienogest. SPE may offer better cleanup of the complex urine matrix.
-
-
Challenges: The urine matrix is highly variable in terms of pH, ionic strength, and endogenous components, which can lead to significant matrix effects. The use of this compound is critical to compensate for these variations. The LLOQ may need to be adjusted depending on the expected concentrations of Dienogest and its metabolites in urine.
Tissue Homogenates
Quantifying Dienogest in tissue, such as endometrial tissue, is essential for understanding its local pharmacological effects.
-
Sample Preparation:
-
Homogenization: The tissue sample must first be homogenized in a suitable buffer to create a uniform suspension.
-
Extraction: A more rigorous extraction method is typically required. This may involve a combination of protein precipitation followed by LLE or SPE. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is another potential extraction technique.
-
-
Challenges: Tissue homogenates are complex matrices with high lipid and protein content, which can cause significant matrix effects and interfere with the analysis. Extensive method development is required to optimize recovery and minimize interferences. The use of this compound is indispensable for reliable quantification.
Comparative Summary of Dienogest Quantification in Different Matrices
The following table provides a comparative overview of the key considerations and expected performance for Dienogest quantification across different biological matrices.
| Parameter | Plasma | Serum | Urine | Tissue Homogenates |
| Internal Standard | This compound | This compound | This compound | This compound |
| Sample Preparation | LLE, SPE, PPT | LLE, SPE, PPT | Hydrolysis + LLE/SPE | Homogenization + PPT/LLE/SPE |
| Key Challenge | Routine analysis | Similar to plasma | Conjugate hydrolysis, high matrix variability | High lipid/protein content, complex matrix |
| Linearity Range | 0.1 - 100 ng/mL (Established) | Expected to be similar to plasma (Not Established) | Dependent on excretion profile (Not Established) | Dependent on tissue concentration (Not Established) |
| LLOQ | 0.1 ng/mL (Established) | Expected to be similar to plasma (Not Established) | To be determined | To be determined |
| Precision & Accuracy | < 15% (Established) | Expected to be similar to plasma (Not Established) | To be determined | To be determined |
Note: "Not Established" indicates that specific validated methods using this compound and corresponding quantitative data were not found in the publicly available scientific literature at the time of this review.
Conclusion
The quantification of Dienogest in human plasma using LC-MS/MS with a deuterated internal standard like this compound is a well-established and robust methodology. This approach provides the necessary sensitivity, accuracy, and precision for pharmacokinetic and bioequivalence studies.
In contrast, there is a notable lack of published, validated methods for the quantification of Dienogest using this compound in other important biological matrices such as serum, urine, and tissue homogenates. While the analytical principles are transferable, specific methods need to be developed and validated for each matrix to address unique challenges like the presence of conjugates in urine and the complexity of tissue samples.
This guide highlights the current state of bioanalytical methods for Dienogest and underscores the need for further research to develop and validate methods for these other matrices. Such methods would be invaluable for a more comprehensive understanding of the pharmacology of Dienogest, including its metabolism, excretion, and local tissue distribution. Researchers are encouraged to adapt the principles outlined here and perform rigorous method validation to ensure the reliability of their findings when analyzing Dienogest in matrices other than plasma.
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Dienogest-d4
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. Dienogest-d4, a deuterated form of the synthetic progestin Dienogest, requires meticulous disposal procedures due to its potential health hazards and environmental impact. This guide provides essential, step-by-step instructions for the proper disposal of this compound, promoting laboratory safety and environmental responsibility.
Hazard Profile of Dienogest
According to safety data, Dienogest is:
-
May damage fertility or the unborn child and may cause harm to breast-fed children. [1][2]
-
Causes skin and serious eye irritation. [1]
-
May cause respiratory irritation. [1]
-
Very toxic to aquatic life with long-lasting effects. [1][3]
The environmental persistence of Dienogest and its potential to form estrogenic phototransformation products in water further underscore the critical need to prevent its release into the environment.[4][5]
Quantitative Hazard Data
| Hazard Classification | GHS Hazard Statement | Source |
| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects | [1] |
| Carcinogenicity | H351: Suspected of causing cancer | [1][2] |
| Reproductive Toxicity | H360FD: May damage fertility. May damage the unborn child. | [2] |
| Effects on or via lactation | H362: May cause harm to breast-fed children | [2] |
| Hazardous to the Aquatic Environment (Acute) | H400: Very toxic to aquatic life | [1] |
| Hazardous to the Aquatic Environment (Chronic) | H410: Very toxic to aquatic life with long lasting effects | [1] |
Experimental Protocol: this compound Disposal
This protocol outlines the necessary steps for the safe and compliant disposal of this compound waste in a laboratory setting.
1.0 Objective: To ensure the safe, environmentally responsible, and regulatory-compliant disposal of this compound and associated contaminated materials.
2.0 Materials:
-
This compound waste (solid, liquid, and contaminated labware)
-
Appropriate hazardous waste container (clearly labeled, compatible material, e.g., plastic)[6]
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat[7]
-
Hazardous waste labels
-
Waste accumulation log
3.0 Procedure:
3.1 Waste Segregation and Collection:
-
Do not mix this compound waste with non-hazardous waste.[8]
-
Collect all solid waste, including contaminated gloves, weigh boats, and pipette tips, in a designated, leak-proof hazardous waste container.
-
Collect liquid waste containing this compound in a separate, clearly labeled, and sealed hazardous waste container.
-
If this compound is in a solvent, the solvent's hazardous characteristics (e.g., flammability) must also be considered in labeling and storage.
-
-
Never dispose of this compound down the drain or in regular trash. [9][10]
3.2 Container Management:
-
Label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "Solid waste contaminated with this compound").[6]
-
Keep the waste container securely closed except when adding waste.[6][8][11]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[6][11]
-
Ensure the SAA is inspected weekly for leaks or deterioration of containers.[11]
3.3 Disposal Request:
-
Once the waste container is full, or before it has been in the SAA for one year (or as per institutional policy), contact your institution's Environmental Health and Safety (EHS) office for pickup.[6][11]
-
Provide EHS with all necessary information about the waste as required.
3.4 Decontamination of Empty Containers:
-
An "empty" container that held this compound must be managed as hazardous waste unless properly decontaminated.
-
For containers that held acutely toxic waste (P-listed), triple rinsing with a suitable solvent is required. The rinsate must be collected and disposed of as hazardous waste.[8][10] While Dienogest is not typically P-listed, its high toxicity warrants this best practice.
-
After triple rinsing, deface or remove the original label before disposing of the container as regular trash or recycling, in accordance with institutional policy.[10]
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can effectively manage the risks associated with this compound, ensuring the safety of personnel and the protection of the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for complete compliance.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. Dienogest - Janusinfo.se [janusinfo.se]
- 4. Environmental photochemistry of dienogest: phototransformation to estrogenic products and increased environmental persistence via reversible photohydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. echemi.com [echemi.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 10. vumc.org [vumc.org]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Dienogest-d4
For researchers, scientists, and drug development professionals, the safe handling of Dienogest-d4 is paramount due to its potential health risks. This document provides immediate, essential guidance on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment. Dienogest, the parent compound of this compound, is classified as a hazardous substance, suspected of causing genetic defects, cancer, and reproductive harm.[1][2] Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE) and Safety Measures
A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the required PPE and key safety recommendations.
| Protective Equipment | Specifications and Recommendations | Rationale |
| Hand Protection | Wear two pairs of chemical-impermeable chemotherapy gloves that meet ASTM D6978 standards.[3] The inner glove should be worn under the gown cuff and the outer glove over the cuff.[4] | Prevents skin contact and absorption. Double gloving provides an additional barrier against contamination. |
| Eye and Face Protection | Use tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[5] In situations with a risk of splashing, a face shield should be worn in combination with goggles.[3] | Protects eyes from dust, aerosols, and splashes of the compound. |
| Respiratory Protection | A full-face respirator with appropriate cartridges should be used if exposure limits are exceeded or if dust/aerosols are generated.[5] For handling compromised oral dosage forms, an N95 respirator is recommended.[6] | Prevents inhalation of the hazardous substance, which can cause respiratory irritation and systemic toxicity.[1] |
| Protective Clothing | A disposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[3][4] | Minimizes skin exposure and prevents contamination of personal clothing. |
| General Hygiene | Wash hands thoroughly before putting on and after removing gloves.[4] Do not eat, drink, smoke, or apply cosmetics in areas where this compound is handled.[4][5] | Prevents accidental ingestion and cross-contamination. |
Operational and Disposal Plans: A Step-by-Step Guide
Receiving and Storage:
-
Inspection: Upon receipt, inspect the container for any damage or leakage. This should be done in a designated receiving area.
-
Storage: Store this compound in a locked, well-ventilated, and designated area away from incompatible materials.[2][5][7] The recommended storage temperature is -20°C.[8]
Handling and Preparation:
-
Designated Area: All handling of this compound should occur in a restricted area, such as a laboratory hood or a containment ventilated enclosure (CVE), to minimize exposure.[2]
-
Personal Protective Equipment: Before handling, don the appropriate PPE as detailed in the table above.
-
Weighing and Aliquoting: If working with the solid form, conduct these activities in a ventilated balance enclosure or a chemical fume hood to control dust.
-
Solution Preparation: When preparing solutions, do so in a chemical fume hood. Dienogest is soluble in organic solvents like ethanol and DMSO.[8]
Spill Management:
-
Evacuation: Evacuate non-essential personnel from the spill area.
-
Ventilation: Ensure adequate ventilation, but avoid creating airborne dust.
-
Containment: For small spills, gently cover with an absorbent material.
-
Cleanup: Wearing appropriate PPE, carefully collect the spilled material using spark-proof tools and place it into a sealed container for disposal.[5]
-
Decontamination: Clean the spill area thoroughly with an appropriate deactivating agent and then with soap and water.
Disposal:
-
Waste Containers: Dispose of all contaminated materials, including gloves, gowns, and any disposable equipment, in a clearly labeled hazardous waste container.[5][7]
-
Disposal Protocol: All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[5][7]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
